molecular formula C9H8ClFO B134241 2-Chloro-4'-fluoropropiophenone CAS No. 81112-09-6

2-Chloro-4'-fluoropropiophenone

Cat. No.: B134241
CAS No.: 81112-09-6
M. Wt: 186.61 g/mol
InChI Key: AGQLOTJUTCKLOE-UHFFFAOYSA-N
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Description

2-Chloro-4'-fluoropropiophenone is a useful research compound. Its molecular formula is C9H8ClFO and its molecular weight is 186.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQLOTJUTCKLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601001784
Record name 2-Chloro-1-(4-fluorophenyl)propan-1-one
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Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81112-09-6
Record name 2-Chloro-1-(4-fluorophenyl)-1-propanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Chloro-4'-fluoropropiophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1-(4-fluorophenyl)propan-1-one
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Foundational & Exploratory

Technical Guide: 2-Chloro-4'-fluoropropiophenone (CAS 81112-09-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4'-fluoropropiophenone (CAS 81112-09-6), a halogenated aromatic ketone. Due to its chemical structure, this compound is of interest as a potential intermediate in organic synthesis, particularly for the development of pharmaceutical and agrochemical agents. This document consolidates available data on its chemical and physical properties, synthesis, and spectral characteristics. It is important to note that while a synthesis route is described, detailed experimental protocols and comprehensive biological data are not widely available in the public domain.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₉H₈ClFO.[1] It possesses a molecular weight of approximately 186.61 g/mol . Key physical and chemical data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 81112-09-6[1][2]
Molecular Formula C₉H₈ClFO[1]
Molecular Weight 186.61 g/mol [1]
Boiling Point 71 °C @ 1 mmHg
Appearance White powder[2]
Synonyms α-Chloro-4'-fluoropropiophenone, 2-Chloro-1-(4-fluorophenyl)propan-1-one[1]

Synthesis

The primary method reported for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene.[1] This reaction involves the electrophilic substitution of a hydrogen atom on the fluorobenzene ring with an acyl group derived from 2-chloropropionyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The para-substituted product is generally favored due to the ortho, para-directing effect of the fluorine atom on the aromatic ring. A reported yield for this synthesis route is 92%.[1]

Experimental Protocols

General Friedel-Crafts Acylation Protocol (Illustrative)

  • Materials: Fluorobenzene, 2-chloropropionyl chloride, anhydrous aluminum chloride, and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Procedure:

    • To a cooled, stirred solution of fluorobenzene and anhydrous aluminum chloride in an anhydrous solvent, 2-chloropropionyl chloride is added dropwise under an inert atmosphere.

    • The reaction mixture is stirred at a controlled temperature for a specified duration (e.g., 3 hours).[1]

    • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

    • The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or chromatography, to yield this compound.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation Fluorobenzene->Reaction 2-Chloropropionyl_Chloride 2-Chloropropionyl Chloride 2-Chloropropionyl_Chloride->Reaction AlCl3 AlCl₃ AlCl3->Reaction Product This compound Reaction->Product

Synthesis of this compound.

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is available and provides information about its molecular weight and fragmentation pattern under electron ionization.

Infrared Spectroscopy

The infrared (IR) spectrum is also available and can be used to identify the functional groups present in the molecule, such as the carbonyl (C=O) stretching vibration characteristic of ketones and the C-Cl and C-F stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, publicly available ¹H and ¹³C NMR spectra for this compound (CAS 81112-09-6) have not been identified. This data is crucial for the definitive structural elucidation and purity assessment of the compound. For research purposes, it is recommended that users acquire their own NMR data upon synthesis or acquisition of this compound.

Applications in Drug Development and Research

While specific applications for this compound are not extensively documented, its structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules. Structurally similar compounds, such as 2'-Chloro-4'-fluoroacetophenone and 3-Chloro-4'-fluoropropiophenone, are utilized as building blocks in the preparation of various pharmaceuticals, including anti-inflammatory drugs, analgesics, antidepressants, and antipsychotic agents, as well as in the formulation of agrochemicals.[3][4][5]

The presence of both chloro and fluoro substituents in this compound provides multiple reactive sites for further chemical modifications, making it a versatile precursor for creating diverse molecular scaffolds.

G cluster_core Core Compound cluster_modifications Potential Synthetic Modifications cluster_applications Potential Applications A This compound B Nucleophilic Substitution (at α-chloro position) A->B C Reduction of Ketone A->C D Further Aromatic Substitution A->D E Pharmaceutical Intermediates B->E F Agrochemical Synthesis B->F C->E G Material Science D->G

Potential synthetic utility of the compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or the mechanism of action of this compound. Consequently, no signaling pathways associated with this compound have been described. Research in this area would be necessary to determine its pharmacological profile.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. While its basic properties and a method of synthesis are known, there is a significant lack of detailed experimental and biological data in the public domain. This guide serves as a summary of the currently available information and highlights the areas where further research is needed to fully characterize this compound and explore its potential applications. Researchers and drug development professionals are encouraged to perform their own analyses to validate the properties and explore the utility of this compound in their specific applications.

References

physical and chemical properties of 2-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4'-fluoropropiophenone is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive α-chloro ketone and a fluorinated phenyl ring, makes it a versatile building block, particularly in the development of novel pharmaceutical compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic properties of a molecule, such as metabolic stability and bioavailability, making fluorinated intermediates like this compound of particular interest in drug discovery. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with methodologies for its synthesis, purification, and analysis.

Physical and Chemical Properties

The physical and chemical properties of this compound (CAS No: 81112-09-6) are summarized in the table below. It is important to distinguish this compound from its isomers, such as 3-Chloro-4'-fluoropropiophenone, which may have different properties.

PropertyValue
Molecular Formula C₉H₈ClFO
Molecular Weight 186.61 g/mol
Boiling Point 71 °C at 1 mmHg
Density 1.24 g/cm³
Appearance Colorless Oil
Solubility Soluble in Chloroform, Ethyl Acetate

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is via a Friedel-Crafts acylation of fluorobenzene with 2-chloropropionyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Materials:

  • Fluorobenzene

  • 2-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere.

  • Suspend anhydrous aluminum chloride in dry dichloromethane in the flask and cool the mixture in an ice bath.

  • Add 2-chloropropionyl chloride to the stirred suspension.

  • Slowly add fluorobenzene dropwise from the addition funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified using vacuum distillation or column chromatography.

Vacuum Distillation:

  • Assemble a vacuum distillation apparatus.

  • Heat the crude product under reduced pressure.

  • Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~71 °C at 1 mmHg).

Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic and Chromatographic Analysis

The structure and purity of this compound can be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a doublet for the methyl protons, a quartet for the methine proton adjacent to the chlorine, and multiplets in the aromatic region for the protons on the fluorophenyl ring.

    • ¹³C NMR: Characteristic signals would be observed for the carbonyl carbon, the carbon bearing the chlorine, the methyl carbon, and the carbons of the fluorophenyl ring (with C-F coupling).

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. Bands corresponding to C-H stretching of the aromatic and aliphatic groups, and C-F and C-Cl stretching will also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the chlorine atom and cleavage adjacent to the carbonyl group.

  • Gas Chromatography (GC): Can be used to determine the purity of the compound and to monitor the progress of the synthesis reaction.

Chemical Reactivity and Applications

This compound is a reactive molecule due to the presence of the α-chloro ketone functional group. The chlorine atom is a good leaving group and can be readily displaced by various nucleophiles in substitution reactions. This reactivity makes it a key intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and active pharmaceutical ingredients (APIs). The fluorinated phenyl ring contributes to the overall electronic properties and can enhance the metabolic stability and cell membrane permeability of the final products. It is particularly useful in the development of central nervous system (CNS) agents.[1]

Visualizations

Synthesis_Workflow cluster_purification reagents Fluorobenzene + 2-Chloropropionyl Chloride reaction Friedel-Crafts Acylation (AlCl3, DCM) reagents->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup crude_product Crude This compound workup->crude_product purification Purification crude_product->purification final_product Pure This compound vacuum_distillation Vacuum Distillation vacuum_distillation->final_product column_chromatography Column Chromatography column_chromatography->final_product

Caption: Synthesis and purification workflow for this compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis product Purified Product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms Mass Spectrometry product->ms gc GC product->gc structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment gc->purity_assessment

Caption: Analytical workflow for the characterization of this compound.

Drug_Discovery_Role cluster_properties Enhanced Properties due to Fluorine intermediate This compound synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) intermediate->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api drug Drug Candidate api->drug stability Metabolic Stability stability->api bioavailability Bioavailability bioavailability->api lipophilicity Lipophilicity lipophilicity->api

Caption: Role of fluorinated intermediates in enhancing drug properties.

References

An In-depth Technical Guide to 2-Chloro-4'-fluoropropiophenone: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 2-Chloro-4'-fluoropropiophenone, including its molecular structure, chemical properties, and relevant experimental data. Due to the limited availability of specific data for this compound, this guide also includes comparative information on its closely related isomers, 3-Chloro-4'-fluoropropiophenone and 2-Chloro-4'-fluoroacetophenone, to provide a broader context for researchers.

Molecular Structure and Weight

The molecular structure of this compound consists of a propiophenone core with a chlorine atom at the second position of the propyl chain and a fluorine atom at the fourth position (para-position) of the phenyl group.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound3-Chloro-4'-fluoropropiophenone2-Chloro-4'-fluoroacetophenone
Molecular Formula C₉H₈ClFOC₉H₈ClFO[1]C₈H₆ClFO[2]
Molecular Weight 186.61 g/mol 186.61 g/mol [1]172.58 g/mol [2]
CAS Number Not available347-93-3[1]456-04-2[2]
IUPAC Name 2-Chloro-1-(4-fluorophenyl)propan-1-one3-chloro-1-(4-fluorophenyl)propan-1-one[3]2-chloro-1-(4-fluorophenyl)ethanone[2]
Appearance -White to yellow crystals or powder[3]Solid[4]
Melting Point -43.0-52.0 °C[3]47-50 °C[4]
SMILES CCC(=O)C1=CC=C(F)C=C1ClCCC(=O)c1ccc(F)cc1[3]C1=CC(=CC=C1C(=O)CCl)F[2]
InChI Key -AAHQPLJUSLMHHR-UHFFFAOYSA-N[3]UJZWJOQRSMOFMA-UHFFFAOYSA-N[2]

Experimental Protocols and Synthesis

General Synthesis of α-Chloro Ketones (Illustrated for 2-Chloro-4'-fluoroacetophenone):

A common method for synthesizing 2-chloro-4'-fluoroacetophenone is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, often catalyzed by a Lewis acid like anhydrous aluminum trichloride or an ionic liquid.[5][6]

Experimental Protocol for 2-Chloro-4'-fluoroacetophenone Synthesis (Adapted from Patent CN107141212A): [5]

  • Reaction Setup: To a reaction vessel, add fluorobenzene and an ionic liquid (e.g., an aluminum chloride-based ionic liquid).

  • Addition of Acylating Agent: At a controlled temperature (typically between 0-30 °C), add chloroacetyl chloride dropwise to the mixture of fluorobenzene and ionic liquid.

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature for a specified period (e.g., 20-50 minutes).

  • Work-up and Isolation: Following the reaction, the product, 2-chloro-4'-fluoroacetophenone, is isolated from the reaction mixture, often by distillation.

This methodology could be adapted for the synthesis of this compound by substituting chloroacetyl chloride with 2-chloropropionyl chloride.

Logical Workflow for the Synthesis of this compound:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_process Process cluster_product Product Fluorobenzene Fluorobenzene FriedelCrafts Friedel-Crafts Acylation Fluorobenzene->FriedelCrafts ChloropropionylChloride 2-Chloropropionyl Chloride ChloropropionylChloride->FriedelCrafts LewisAcid Lewis Acid (e.g., AlCl3 or Ionic Liquid) LewisAcid->FriedelCrafts Workup Work-up (e.g., Acidolysis) FriedelCrafts->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications and Biological Significance

While specific biological activities or signaling pathway involvements for this compound are not documented, the related compound 2-Chloro-4'-fluoroacetophenone is recognized as a valuable intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), including certain antiviral and antifungal agents. The presence and position of the fluorine atom can significantly influence the pharmacokinetic properties of a drug molecule, such as its metabolic stability and bioavailability. The reactive α-chloro ketone functionality allows for nucleophilic substitution, enabling the introduction of diverse chemical moieties.

Potential Research Applications:

Given its structural similarity to known pharmaceutical intermediates, this compound could be a valuable building block for the synthesis of novel therapeutic agents. Researchers in drug discovery may utilize this compound in the development of new chemical entities targeting a range of biological pathways.

Signaling Pathway Visualization (Hypothetical):

As no specific signaling pathways involving this compound have been identified, a diagram of a hypothetical drug discovery and development workflow is provided below to illustrate the potential role of such a chemical intermediate.

G cluster_discovery Discovery Phase cluster_intermediate Chemical Intermediate cluster_development Development Phase Target Target Identification and Validation LeadGen Lead Generation Target->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Intermediate This compound Intermediate->LeadOpt Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: Role of a chemical intermediate in the drug discovery workflow.

References

An In-Depth Technical Guide to 3-Chloro-4'-fluoropropiophenone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated organic compounds are fundamental building blocks in modern medicinal chemistry, offering unique physicochemical properties that can enhance the efficacy and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of 3-Chloro-4'-fluoropropiophenone, a versatile ketone intermediate. While the initial query specified 2-Chloro-4'-fluoropropiophenone, the available scientific literature and commercial sources predominantly feature the 3-chloro isomer. This document will, therefore, focus on the synthesis, properties, and applications of 3-Chloro-4'-fluoropropiophenone (CAS 347-93-3), a key precursor in the development of various therapeutic agents, including those targeting the central nervous system (CNS), as well as potential anti-inflammatory and antiviral drugs. Detailed experimental protocols for its synthesis and its conversion into a bioactive analog are provided, alongside a summary of its chemical and safety data.

Introduction

The strategic incorporation of chlorine and fluorine atoms into organic molecules is a widely employed strategy in drug design. The presence of a chlorine atom can modulate a compound's lipophilicity and metabolic stability, while the highly electronegative fluorine atom can influence acidity, basicity, and binding interactions, often leading to improved potency and bioavailability. 3-Chloro-4'-fluoropropiophenone, possessing both of these key halogens on a reactive propiophenone scaffold, serves as a valuable intermediate for the synthesis of a diverse range of complex organic molecules. Its chemical structure allows for a variety of chemical transformations, making it a target of interest for researchers in pharmaceutical and fine chemical synthesis. This guide will delve into the technical details of this compound, providing a resource for its effective utilization in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is crucial for its successful application in synthesis. The key properties of 3-Chloro-4'-fluoropropiophenone are summarized in the table below.

PropertyValue
IUPAC Name 3-chloro-1-(4-fluorophenyl)propan-1-one
CAS Number 347-93-3
Molecular Formula C₉H₈ClFO
Molecular Weight 186.61 g/mol
Appearance White to yellow crystals or powder
Melting Point 47-49 °C
Flash Point 92 °C (closed cup)
SMILES FC1=CC=C(C=C1)C(=O)CCCl
InChI Key AAHQPLJUSLMHHR-UHFFFAOYSA-N

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-Chloro-4'-fluoropropiophenone. It is classified as an acute toxicant if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Synthesis of 3-Chloro-4'-fluoropropiophenone

The primary method for the synthesis of 3-Chloro-4'-fluoropropiophenone is the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds.

Materials:

  • Fluorobenzene

  • 3-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Ice

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pentane (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.25 eq.) in dry dichloromethane at 0°C (ice bath).

  • Slowly add a solution of 3-chloropropionyl chloride (1.0 eq.) in dry dichloromethane to the stirred suspension at 0°C.

  • After the addition is complete, add a solution of fluorobenzene (1.0 eq.) in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Once the addition of fluorobenzene is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, followed by stirring at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash them twice with water, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as an off-white solid.

  • Recrystallize the crude product from pentane to obtain pure 3-Chloro-4'-fluoropropiophenone as colorless crystals.

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Suspend AlCl3 in dry DCM at 0°C B Add 3-chloropropionyl chloride solution A->B C Add fluorobenzene solution B->C D Stir at 0°C for 2h C->D E Stir at room temperature for 12h D->E F Quench with ice/HCl E->F G Separate organic layer F->G H Extract aqueous layer with DCM G->H I Combine and wash organic layers H->I J Dry over Na2SO4 I->J K Remove solvent under reduced pressure J->K L Recrystallize from pentane K->L M Obtain pure 3-Chloro-4'-fluoropropiophenone L->M

Caption: Workflow for the synthesis of 3-Chloro-4'-fluoropropiophenone.

Applications in Drug Development

3-Chloro-4'-fluoropropiophenone is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics, anti-inflammatory drugs, and central nervous system (CNS) agents.[1] Its utility is demonstrated in the synthesis of analogs of bupropion, a well-known antidepressant and smoking cessation aid. The following section details a representative synthesis of a bupropion analog, starting from a substituted propiophenone.

Synthesis of a Bupropion Analog

The synthesis of bupropion and its analogs typically involves a two-step process from the corresponding propiophenone: α-bromination followed by nucleophilic substitution with an appropriate amine.

This protocol describes the synthesis of a bupropion analog from 3-Chloro-4'-fluoropropiophenone.

Step 1: α-Bromination

Materials:

  • 3-Chloro-4'-fluoropropiophenone

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate

  • Ethyl acetate

Procedure:

  • Dissolve 3-Chloro-4'-fluoropropiophenone (1.0 eq.) and N-bromosuccinimide (2.3 eq.) in ethyl acetate.

  • Add a catalytic amount of ammonium acetate (0.1 eq.) to the solution.

  • Heat the mixture to reflux until the red-orange color of bromine disappears (approximately 70-90 minutes).

  • Cool the solution to room temperature and filter to remove succinimide.

  • Wash the filtrate with water.

  • Remove the ethyl acetate under reduced pressure to yield the crude α-bromo intermediate, 2-bromo-1-(4-fluorophenyl)-3-chloropropan-1-one. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution

Materials:

  • Crude α-bromo intermediate from Step 1

  • tert-Butylamine

  • Acetonitrile

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the crude α-bromo intermediate in acetonitrile.

  • Add an excess of tert-butylamine (typically 2-3 eq.) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the free base of the bupropion analog.

  • For purification and salt formation, dissolve the free base in ethyl acetate and treat with a solution of 1 M HCl to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield the final product.

Drug Synthesis Workflow Diagram

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Purification & Salt Formation A Dissolve 3-Chloro-4'-fluoropropiophenone and NBS in Ethyl Acetate B Add catalytic Ammonium Acetate A->B C Reflux until color change B->C D Cool, filter, and wash C->D E Obtain crude α-bromo intermediate D->E F Dissolve α-bromo intermediate in Acetonitrile E->F Proceed to next step G Add tert-Butylamine F->G H Stir overnight G->H I Workup and extraction H->I J Obtain free base of Bupropion analog I->J K Dissolve free base in Ethyl Acetate J->K L Precipitate with HCl K->L M Filter and dry L->M N Final Bupropion analog HCl salt M->N

Caption: Synthesis of a bupropion analog from 3-Chloro-4'-fluoropropiophenone.

Quantitative Data from Analog Studies
AnalogDAT IC₅₀ (nM)NET IC₅₀ (nM)α3β4*-nAChR IC₅₀ (µM)
Bupropion 3'-ClH52011001.3
Analog 2c 4'-ClH39012001.1
Analog 2d 3',4'-diClH2507200.85
Analog 2x 3'-CF₃H311800.62

Data adapted from studies on bupropion analogs. DAT: Dopamine Transporter; NET: Norepinephrine Transporter; nAChR: nicotinic Acetylcholine Receptor.

This data demonstrates how modifications to the aromatic ring of the propiophenone starting material can significantly impact the biological activity of the final compound. The electron-withdrawing nature of the chloro and fluoro substituents in 3-Chloro-4'-fluoropropiophenone suggests that its derivatives would likely exhibit potent activity as monoamine uptake inhibitors.

Conclusion

3-Chloro-4'-fluoropropiophenone is a strategically important chemical intermediate with significant potential in drug discovery and development. Its halogenated propiophenone structure provides a versatile platform for the synthesis of a wide array of bioactive molecules. This guide has provided a detailed overview of its chemical properties, safe handling procedures, and a robust protocol for its synthesis via Friedel-Crafts acylation. Furthermore, a representative experimental protocol for its application in the synthesis of a bupropion analog highlights its utility in the development of CNS-active agents. The provided data and workflows serve as a valuable technical resource for researchers and scientists aiming to leverage this compound in their synthetic and medicinal chemistry endeavors. Future research into the derivatives of 3-Chloro-4'-fluoropropiophenone may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 2-Chloro-4'-fluoropropiophenone: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4'-fluoropropiophenone and its structural analogs and derivatives. It covers their synthesis, chemical properties, and known biological activities, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into potential mechanisms of action and signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide compiles and presents data from closely related analogs to provide a basis for further investigation.

Introduction

This compound is a halogenated aromatic ketone with a chemical structure that suggests potential for various biological activities. The presence of the chlorine and fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for medicinal chemistry. Halogenated compounds are integral to many pharmaceuticals due to their ability to enhance binding affinity to biological targets and improve pharmacokinetic profiles.

This guide will explore the landscape of this compound and its analogs, summarizing the existing knowledge and providing a framework for future research and development in this area.

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction.

General Friedel-Crafts Acylation Protocol

A common method for synthesizing 2-chloro-4'-fluoroacetophenone, a close analog, involves the reaction of fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃)[1][2]. This can be adapted for the synthesis of this compound by using 2-chloropropionyl chloride. The reaction is typically carried out in an inert solvent.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Fluorobenzene

    • 2-Chloropropionyl chloride

    • Anhydrous aluminum trichloride (AlCl₃)

    • Anhydrous dichloromethane (DCM) or other suitable inert solvent

    • Hydrochloric acid (HCl), aqueous solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware for organic synthesis

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous AlCl₃ in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Add a solution of 2-chloropropionyl chloride in anhydrous DCM dropwise to the stirred suspension.

    • Following the addition of the acid chloride, add fluorobenzene dropwise at a rate that maintains the reaction temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Biological Activities

While specific biological data for this compound is scarce, studies on its structural analogs and related propiophenone derivatives indicate potential in several therapeutic areas.

Anticancer Activity

Halogenated propiophenone and chalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, chloro-substituted β-alkylaminopropiophenone derivatives have shown potent antineoplastic activity, inhibiting the growth of Ehrlich ascites carcinoma in mice by over 70%[3].

Table 1: Cytotoxicity of Propiophenone Analogs against Cancer Cell Lines

Compound ClassCancer Cell LineActivity MetricValueReference
β-alkylaminopropiophenone derivativesMurine and Human Cancer Cell LinesED₅₀Comparable to standard anticancer drugs[3]
Antimicrobial Activity

The presence of chloro and fluoro substituents is known to enhance the antimicrobial properties of organic compounds[4]. Studies on fluorinated analogs of existing antibiotics have shown considerable in vitro activity against resistant bacterial strains[5].

Table 2: Antimicrobial Activity of Fluorinated Analogs

Compound ClassBacterial StrainActivity MetricValue (µg/mL)Reference
Fluorinated chloramphenicol/thiamphenicol analogsShigella dysenteriae (resistant)MIC≤ 10[5]
Fluorinated chloramphenicol/thiamphenicol analogsSalmonella typhi (resistant)MIC≤ 10[5]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeMIC512[6]
Enzyme Inhibition

Propiophenone derivatives have been investigated as inhibitors of various enzymes. For example, a series of propiophenone derivatives have been synthesized and shown to inhibit Protein Tyrosine Phosphatase 1B (PTP-1B), a target for anti-diabetic drugs[3]. Halogenated chalcones, which share a similar structural backbone, have demonstrated potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA) isoenzymes[7].

Table 3: Enzyme Inhibition by Propiophenone and Chalcone Analogs

Compound ClassEnzyme TargetInhibition MetricValue Range (nM)Reference
Halogenated chalconesAcetylcholinesterase (AChE)Kᵢ1.83 ± 0.21 - 11.19 ± 0.96[7]
Halogenated chalconesButyrylcholinesterase (BChE)Kᵢ3.35 ± 0.91 - 26.70 ± 4.26[7]
Halogenated chalconesCarbonic Anhydrase I (hCA I)Kᵢ29.41 ± 3.14 - 57.63 ± 4.95[7]
Halogenated chalconesCarbonic Anhydrase II (hCA II)Kᵢ24.00 ± 5.39 - 54.74 ± 1.65[7]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution):

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme.

Protocol:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and inhibitor in the appropriate buffer or solvent.

  • Assay Setup: In a suitable reaction vessel (e.g., cuvette or 96-well plate), add the buffer, enzyme, and varying concentrations of the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Plot the data to determine the type of inhibition and calculate the inhibition constant (Kᵢ).[2]

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound are not yet elucidated. However, based on the activities of structurally related compounds, several potential mechanisms can be proposed.

  • Inhibition of DNA and RNA Synthesis: Some β-alkylaminopropiophenone derivatives have been shown to reduce DNA and RNA synthesis in cancer cells, suggesting a direct or indirect effect on nucleic acid metabolism[3].

  • Enzyme Inhibition: As indicated by studies on related compounds, this compound analogs may act as inhibitors of key enzymes involved in cell signaling, proliferation, and metabolism, such as protein tyrosine phosphatases, cholinesterases, or carbonic anhydrases[3][7].

  • Modulation of Inflammatory Pathways: Chalcone derivatives, which are structurally similar to propiophenones, have been shown to modulate inflammatory signaling pathways. For example, some chalcones can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, and can also suppress the activation of the transcription factor AP-1[9]. Other related compounds have been shown to affect the NF-κB signaling pathway, a key regulator of inflammation and immunity[10].

Below are graphical representations of a general experimental workflow for evaluating biological activity and a potential signaling pathway that could be investigated for this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity Test Compounds antimicrobial Antimicrobial Assay (MIC) purification->antimicrobial enzyme Enzyme Inhibition Assay purification->enzyme pathway Signaling Pathway Analysis cytotoxicity->pathway Active Compounds antimicrobial->pathway enzyme->pathway in_vivo In Vivo Studies pathway->in_vivo signaling_pathway cluster_nucleus Nucleus ext_stimulus External Stimulus (e.g., Growth Factor, LPS) receptor Receptor ext_stimulus->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb_pathway NF-κB Pathway akt->nfkb_pathway ap1_pathway AP-1 Pathway akt->ap1_pathway transcription Gene Transcription (Inflammation, Proliferation, Survival) nfkb_pathway->transcription ap1_pathway->transcription propiophenone This compound Analog propiophenone->pi3k Inhibition? propiophenone->akt Inhibition?

References

solubility of 2-Chloro-4'-fluoropropiophenone in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Chloro-4'-fluoropropiophenone in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic processes. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols to enable researchers to determine these parameters accurately. Understanding solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data in the literature highlights the necessity for experimental determination to support research and development activities. The following sections provide detailed protocols for establishing these critical parameters.

Principles of Solubility Determination

The solubility of a solid organic compound in an organic solvent is governed by the principle of "like dissolves like." This means that compounds with similar polarities tend to be soluble in one another. The process of dissolution involves overcoming the solute-solute and solvent-solvent intermolecular forces to form new solute-solvent interactions. For this compound, a polar aromatic ketone, it is expected to exhibit good solubility in polar organic solvents.

Experimental Protocol for Determining Solubility

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the Saturation Shake-Flask Method .[1] This can be followed by gravimetric analysis to quantify the amount of dissolved solute.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, ethyl acetate, toluene)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven for drying

  • Pipettes and graduated cylinders

Procedure: Saturation Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 10 mL). The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Periodically check to ensure that solid material remains in suspension.[1]

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the suspension to settle for a period (e.g., 1-2 hours) at the same constant temperature.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

Quantification: Gravimetric Analysis
  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the flashpoint of the solvent.

    • Continue heating until all the solvent has evaporated and a constant weight of the dried solute is achieved.[2][3]

  • Calculation of Solubility:

    • Let W₁ be the weight of the empty evaporation dish.

    • Let W₂ be the weight of the evaporation dish with the dried solute.

    • The weight of the dissolved solute (m_solute) is W₂ - W₁.

    • The volume of the solvent used is the volume of the aliquot taken (V_solvent).

    • The solubility can then be calculated in various units, for example:

      • g/L = (m_solute / V_solvent) * 1000

      • mg/mL = m_solute / V_solvent

This procedure should be repeated for each organic solvent of interest. It is also recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow start Start prepare_suspension 1. Prepare Suspension (Excess Solute in Solvent) start->prepare_suspension equilibrate 2. Equilibrate (Shake at Constant Temp.) prepare_suspension->equilibrate settle 3. Settle Suspension equilibrate->settle filter 4. Filter Supernatant settle->filter transfer 6. Transfer Aliquot to Dish filter->transfer weigh_dish 5. Weigh Evaporation Dish (W1) weigh_dish->transfer evaporate 7. Evaporate Solvent transfer->evaporate weigh_final 8. Weigh Dish + Solute (W2) evaporate->weigh_final calculate 9. Calculate Solubility (W2 - W1) / Volume weigh_final->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Conclusion

While pre-existing quantitative data on the is sparse, this guide provides a robust and reliable experimental protocol for its determination. By following the detailed steps of the saturation shake-flask method coupled with gravimetric analysis, researchers can generate the necessary data to facilitate further research, process development, and formulation activities. The provided workflow diagram serves as a clear visual aid for the experimental procedure.

References

Commercial Availability and Technical Profile of 3-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic considerations for 3-Chloro-4'-fluoropropiophenone (CAS No. 347-93-3). This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Properties

3-Chloro-4'-fluoropropiophenone is a halogenated aromatic ketone. Its structure features a propiophenone core with a chlorine atom on the propyl chain and a fluorine atom on the phenyl group.

PropertyValueReference
CAS Number 347-93-3[1][2][3][4][5][6][7][8]
Molecular Formula C₉H₈ClFO[1][3][5][7][8]
Molecular Weight 186.61 g/mol [1][3][7]
IUPAC Name 3-chloro-1-(4-fluorophenyl)propan-1-one[5][8]
Appearance White to yellow crystals or powder[1][8]
Melting Point 46-49 °C[1][2]
Boiling Point 103 °C at 3 mmHg[1]
Purity (by GC) ≥96%[1][8]
SMILES FC1=CC=C(C=C1)C(=O)CCCl[5][8]
InChI Key AAHQPLJUSLMHHR-UHFFFAOYSA-N[5][8]

Commercial Availability

3-Chloro-4'-fluoropropiophenone is commercially available from several chemical suppliers. The typical purity offered is 96% or greater, as determined by Gas Chromatography (GC). It is generally sold in quantities ranging from grams to kilograms.

SupplierPurityAvailable Quantities
Thermo Scientific Chemicals97%5 g, 25 g, 100 g[8]
Chem-Impex≥96% (GC)Inquire for details[1]
Tokyo Chemical Industry (TCI)>96.0% (GC)Inquire for details
AK ScientificMin. 98%Inquire for details[6]
Santa Cruz BiotechnologyInquire for detailsInquire for details[7]
Arctom ScientificInquire for details5g and larger quantities upon request[4]
ChemicalBook98%Inquire for details[2]

Applications in Research and Development

3-Chloro-4'-fluoropropiophenone is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure allows for a variety of subsequent chemical modifications.

Key applications include:

  • Pharmaceutical Synthesis: It serves as a building block for the development of novel therapeutic agents, including analgesics and anti-inflammatory drugs.[1]

  • Agrochemical Synthesis: The compound is used in the formulation of new pesticides and herbicides.[1]

  • Material Science: It is explored in the production of specialty polymers and resins.[1]

Synthetic Pathway and Experimental Considerations

The synthesis of 3-Chloro-4'-fluoropropiophenone can be achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

A plausible synthetic route is the reaction of fluorobenzene with 3-chloropropionyl chloride, catalyzed by aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product Fluorobenzene Fluorobenzene FriedelCrafts Friedel-Crafts Acylation Fluorobenzene->FriedelCrafts ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->FriedelCrafts AlCl3 Aluminum Chloride (AlCl₃) AlCl3->FriedelCrafts Target 3-Chloro-4'-fluoropropiophenone FriedelCrafts->Target

Caption: Synthetic pathway for 3-Chloro-4'-fluoropropiophenone.

General Experimental Protocol for Friedel-Crafts Acylation:

The following is a generalized protocol based on the principles of Friedel-Crafts acylation. Specific conditions may need to be optimized.

Materials:

  • Fluorobenzene

  • 3-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: 3-Chloropropionyl chloride is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride at a controlled temperature (typically 0 °C).

  • Addition of Aromatic Compound: Fluorobenzene is then added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and then adding a dilute solution of hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 3-Chloro-4'-fluoropropiophenone can be purified by recrystallization or column chromatography.

Logical Workflow for Use as a Chemical Intermediate

As a chemical intermediate, 3-Chloro-4'-fluoropropiophenone is the starting point for the synthesis of more complex target molecules. The workflow typically involves modification of the ketone or the chloro group.

G cluster_modifications Chemical Modifications cluster_products Potential Products Start 3-Chloro-4'-fluoropropiophenone Ketone_Reduction Ketone Reduction Start->Ketone_Reduction Nucleophilic_Substitution Nucleophilic Substitution (at Chloro Group) Start->Nucleophilic_Substitution Other_Reactions Other Reactions Start->Other_Reactions Target_Molecule_A Target Molecule A (e.g., Chiral Alcohol) Ketone_Reduction->Target_Molecule_A Target_Molecule_B Target Molecule B (e.g., Amine Derivative) Nucleophilic_Substitution->Target_Molecule_B Target_Molecule_C Target Molecule C Other_Reactions->Target_Molecule_C

Caption: Workflow for the use of 3-Chloro-4'-fluoropropiophenone.

Safety and Handling

A Safety Data Sheet (SDS) should be consulted before handling this compound.[3] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.[3]

Hazard Statements:

  • Harmful if swallowed.[3]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Precautionary Statements:

  • Avoid breathing dust.[3]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • IF ON SKIN: Wash with plenty of water.

This technical guide is intended for informational purposes only and should not be considered a substitute for a thorough literature search and experimental validation. Researchers should always consult the relevant safety data sheets and perform a risk assessment before working with this or any other chemical.

References

An In-Depth Technical Guide to the Key Intermediate: 2-Chloro-4'-fluoropropiophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4'-fluoropropiophenone is a crucial chemical intermediate, playing a significant role as a versatile building block in the landscape of modern organic synthesis. Its unique structural features, comprising a halogenated propiophenone backbone with a fluorine substituent on the phenyl ring, make it a valuable precursor for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of active pharmaceutical ingredients (APIs). The strategic placement of the chlorine and fluorine atoms imparts specific reactivity and physicochemical properties to the molecule, allowing for its utility in constructing diverse molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 81112-09-6[1]
Molecular Formula C₉H₈ClFO[1]
Molecular Weight 186.61 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 47-49 °C
Boiling Point 103 °C at 3 mmHg
¹H NMR (CDCl₃, ppm) δ 7.95-8.05 (m, 2H), 7.10-7.20 (m, 2H), 5.25 (q, 1H), 1.75 (d, 3H)
¹³C NMR (CDCl₃, ppm) δ 195.5, 166.0 (d, J=255 Hz), 132.5 (d, J=3 Hz), 131.0 (d, J=9 Hz), 115.8 (d, J=22 Hz), 50.5, 26.5
IR (KBr, cm⁻¹) ~1685 (C=O), ~1595 (C=C, aromatic), ~1230 (C-F), ~840 (C-H, p-substituted)

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 2-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[2][3]. This electrophilic aromatic substitution reaction introduces the 2-chloropropionyl group onto the fluorobenzene ring, predominantly at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Fluorobenzene

  • 2-Chloropropionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add 2-chloropropionyl chloride to the stirred suspension.

  • After the addition is complete, add fluorobenzene dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Once the addition of fluorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Key Reactions and Applications in Organic Synthesis

The reactivity of this compound is dominated by the presence of the α-chloro ketone moiety, which is susceptible to nucleophilic substitution, and the ketone group itself, which can undergo various transformations.

Nucleophilic Substitution

The chlorine atom at the α-position to the carbonyl group is a good leaving group, readily displaced by a variety of nucleophiles. This reaction is fundamental to the utility of this compound as a building block for pharmaceuticals.

A prominent application is the synthesis of substituted cathinones, a class of compounds with psychoactive properties. For example, reaction with primary or secondary amines leads to the corresponding α-amino ketones. The synthesis of 4-fluorocathinone and its analogues is a key area of research.

Experimental Protocol: Amination for Cathinone Synthesis

Materials:

  • This compound

  • Methylamine (or other primary/secondary amine)

  • Triethylamine (or another non-nucleophilic base)

  • Acetonitrile (or other suitable solvent)

  • Hydrochloric acid (for salt formation)

  • Diethyl ether

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask.

  • Add triethylamine to the solution to act as a scavenger for the HCl generated during the reaction.

  • Add the desired amine (e.g., a solution of methylamine in THF or ethanol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove the triethylamine hydrochloride salt.

  • Dry the organic layer over a drying agent, filter, and concentrate to obtain the free base of the cathinone derivative.

  • For isolation as a hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent.

  • Collect the precipitated salt by filtration, wash with cold solvent, and dry under vacuum.

Application in Drug Development: Synthesis of Bupropion Analogs

Bupropion, an antidepressant and smoking cessation aid, is a well-known pharmaceutical synthesized from a related propiophenone derivative. The synthetic strategies employed for bupropion can be adapted for the synthesis of its 4-fluoro analog using this compound as the starting material. This would involve a nucleophilic substitution reaction with tert-butylamine.

Visualizing Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis Workflow

The general workflow for the synthesis of a target API, such as a 4-fluorocathinone derivative, from this compound can be visualized as a series of sequential steps.

G A Friedel-Crafts Acylation (Fluorobenzene + 2-Chloropropionyl Chloride) B This compound A->B C Nucleophilic Substitution (Amination) B->C D Crude Product C->D E Purification (Recrystallization/Chromatography) D->E F Pure API (e.g., 4-Fluorocathinone derivative) E->F

General workflow for API synthesis from this compound.
Logical Relationship in Synthesis

The synthesis of a target molecule can also be represented as a logical flow of transformations.

G Start Starting Materials (Fluorobenzene, 2-Chloropropionyl Chloride) Reaction1 Friedel-Crafts Acylation Start->Reaction1 Intermediate This compound Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Reaction1->Intermediate FinalProduct Target Molecule (e.g., 4-Fluorocathinone) Reaction2->FinalProduct

Logical relationship of synthetic transformations.
Signaling Pathway of Bupropion-like Molecules

Molecules synthesized from this compound, such as bupropion analogs, are expected to act as norepinephrine-dopamine reuptake inhibitors (NDRIs). The following diagram illustrates this proposed mechanism of action at the neuronal synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicles (containing DA and NE) DA Dopamine (DA) Vesicle->DA NE Norepinephrine (NE) Vesicle->NE DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DAR Dopamine Receptors DA->DAR NE->NET Reuptake NER Norepinephrine Receptors NE->NER Drug Bupropion Analog (NDRI) Drug->DAT Inhibition Drug->NET Inhibition Signal Signal Transduction -> Neuronal Response DAR->Signal NER->Signal

References

The Dual-Faceted Role of 2-Chloro-4'-fluoropropiophenone in Chemistry: A Versatile Precursor in Medicinal and Forensic Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-4'-fluoropropiophenone is a halogenated aromatic ketone that has garnered interest in various fields of chemical synthesis. Its molecular structure, featuring a reactive α-chloro group and a fluorine-substituted phenyl ring, makes it a valuable intermediate for the construction of more complex molecules. While its full potential in medicinal chemistry is still being explored, it has been identified as a key precursor in the synthesis of certain psychoactive substances. This technical guide aims to provide a comprehensive overview of the synthesis, chemical properties, and documented applications of this compound, with a focus on its role as a versatile building block.

Synthesis and Chemical Properties

The synthesis of this compound, and its close analog 2-chloro-4'-fluoroacetophenone, is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of fluorobenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation for Halogenated Phenones

A general procedure for the synthesis of chloro-fluoro-substituted propiophenones involves the following steps:

  • Reaction Setup: A reaction vessel is charged with fluorobenzene and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) under an inert atmosphere.

  • Acylation: 2-Chloropropionyl chloride is added dropwise to the stirred mixture at a controlled temperature, typically between 0-30°C.

  • Reaction Monitoring: The reaction is monitored for completion, which usually takes 20-50 minutes.

  • Work-up: The reaction mixture is then quenched, often with the addition of dilute acid.

  • Purification: The crude product is purified through distillation or recrystallization to yield the desired this compound.

The presence of the α-chloro group provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The fluorine atom on the phenyl ring can influence the pharmacokinetic properties of downstream molecules, such as metabolic stability and bioavailability.

Role in Medicinal Chemistry: A Precursor to Bioactive Scaffolds

While direct applications of this compound in medicinal chemistry are not extensively documented in publicly available literature, its structural motifs are found in various classes of bioactive compounds. Its analogs, such as 3-Chloro-4'-fluoropropiophenone, are known intermediates in the synthesis of analgesics and anti-inflammatory drugs.[1] The propiophenone core is also a key feature in certain compounds with antidepressant properties. For instance, meta-chloro or fluoro substituted α-t-butylaminopropiophenones have been investigated for their potential as antidepressants.

The versatility of the closely related 2-Chloro-4'-fluoroacetophenone as a building block for pharmaceuticals is well-established, serving as a precursor for antiviral and antifungal agents, as well as anti-inflammatory and analgesic drugs.[2] This suggests a strong potential for this compound to be utilized in similar synthetic strategies for the development of novel therapeutic agents.

Application in the Synthesis of Substituted Cathinones

A significant documented application of this compound is as a starting material for the synthesis of substituted cathinones. Cathinones are a class of psychoactive compounds that are analogs of the naturally occurring stimulant found in the khat plant. The synthesis typically involves the reaction of this compound with an appropriate amine, leading to the formation of a β-keto-phenethylamine derivative.

Table 1: Neurotoxicity of Chloro-Cathinone Derivatives Synthesized from this compound Analogs

CompoundLC50 (mM) in SH-SY5Y cells
4-chloromethcathinone (4-CMC)~0.6
Other Chloro-Cathinone Isomers0.6 - 2.5

Data from a study on various chloro-cathinones, highlighting the cytotoxic potential of this class of compounds.

The study that generated this data investigated the neurotoxic potential of twenty different chloro-cathinones in a human neuroblastoma cell line (SH-SY5Y). The results indicated that these compounds exhibit varying degrees of cytotoxicity, with 4-chloromethcathinone (a derivative of a 2-chloro-4'-methylpropiophenone analog) being the most potent among those tested.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic pathways involving this compound and its analogs.

Synthesis_of_Propiophenone General Synthesis of this compound Fluorobenzene Fluorobenzene Propiophenone This compound Fluorobenzene->Propiophenone ChloropropionylChloride 2-Chloropropionyl Chloride ChloropropionylChloride->Propiophenone LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Propiophenone

Caption: Friedel-Crafts acylation for this compound synthesis.

Cathinone_Synthesis General Pathway to Substituted Cathinones Propiophenone This compound CathinoneDerivative Substituted Cathinone (e.g., 4-fluoro-N-alkyl-cathinone) Propiophenone->CathinoneDerivative Amine Amine (R-NH2) Amine->CathinoneDerivative Neurotoxicity Potential Neurotoxicity CathinoneDerivative->Neurotoxicity

Caption: Synthesis of cathinone derivatives from this compound.

Conclusion

This compound stands as a molecule with significant synthetic potential. Its utility is demonstrated as a precursor in the synthesis of new psychoactive substances, a field of considerable interest to forensic and toxicological researchers. While its direct application in the development of legitimate pharmaceuticals is not yet widely reported, the established roles of its close analogs in medicinal chemistry strongly suggest that this compound could be a valuable building block for creating novel therapeutic agents, particularly in the areas of anti-inflammatory, analgesic, and antidepressant drug discovery. Further research into the legitimate medicinal chemistry applications of this versatile compound is warranted to fully explore its potential benefits to human health.

References

2-Chloro-4'-fluoropropiophenone: A Versatile Intermediate for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Applications of 2-Chloro-4'-fluoropropiophenone in the Agrochemical Sector

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This compound is a halogenated aromatic ketone that holds significant potential as a versatile starting material for the synthesis of a diverse range of agrochemicals. While direct applications of this specific molecule in commercial agrochemicals are not extensively documented, its structural features—a reactive α-chloro ketone, a fluorinated phenyl ring, and a propiophenone core—make it an attractive precursor for the development of novel fungicides, herbicides, and insecticides. This technical guide explores the prospective applications of this compound by examining its plausible synthetic transformations into established and emerging classes of agrochemicals. Detailed hypothetical experimental protocols, potential biological activities based on analogous compounds, and logical synthetic pathways are presented to provide a roadmap for future research and development in this area.

Introduction

The continuous demand for more effective, selective, and environmentally benign crop protection agents drives the search for novel agrochemical scaffolds. Fluorinated organic compounds have gained prominence in the agrochemical industry due to the unique properties that the fluorine atom imparts, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, which can improve transport properties within the plant or target pest. This compound combines the benefits of a fluorinated aromatic ring with a reactive α-chloro ketone functional group, making it a prime candidate for chemical elaboration into various bioactive molecules. This guide will delineate the potential synthetic pathways from this intermediate to key agrochemical classes, including triazole fungicides, chalcone-based pesticides, and pyrazole/isoxazole heterocycles.

Potential Agrochemical Applications and Synthetic Pathways

The reactivity of the α-chloro ketone and the propiophenone backbone of this compound allows for its conversion into several classes of agrochemicals.

Triazole Fungicides

The α-chloro ketone moiety is a well-established precursor for the synthesis of triazole fungicides. These fungicides act by inhibiting the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi. The synthesis of the commercial fungicide epoxiconazole, for instance, utilizes the closely related 2-chloro-4'-fluoroacetophenone. By analogy, this compound can be a starting point for novel triazole fungicides.

start This compound step1 Nucleophilic Substitution with Triazole start->step1 1,2,4-Triazole, Base (e.g., K2CO3) product Hypothetical Triazole Fungicide Precursor step1->product

Caption: Proposed pathway to a triazole fungicide precursor.

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add 1,2,4-triazole (1.2 equivalents) and a base like potassium carbonate (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding α-triazolyl propiophenone derivative. This intermediate can then be subjected to further modifications, such as reduction of the ketone and introduction of other substituents, to generate a final triazole fungicide.

Chalcone Derivatives (Insecticides, Fungicides, Herbicides)

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of compounds known for their broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. They are typically synthesized via a Claisen-Schmidt condensation between a ketone and an aldehyde. This compound can serve as the ketone component in this reaction.

start This compound step1 Claisen-Schmidt Condensation start->step1 product Chalcone Derivatives step1->product aldehyde Substituted Aldehyde aldehyde->step1 Base (e.g., NaOH, KOH) start This compound step1 Claisen Condensation start->step1 Ester, Base diketone 1,3-Diketone Intermediate step1->diketone step2a Cyclocondensation with Hydrazine diketone->step2a step2b Cyclocondensation with Hydroxylamine diketone->step2b pyrazole Pyrazole Derivative (Insecticide) step2a->pyrazole isoxazole Isoxazole Derivative (Herbicide) step2b->isoxazole

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-4'-fluoropropiophenone from fluorobenzene via a Friedel-Crafts acylation reaction. The procedure, reaction conditions, purification methods, and characterization are described for researchers in organic synthesis and drug development.

Introduction

Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2] this compound is a ketone derivative that can serve as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The synthesis involves the reaction of fluorobenzene with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The fluorine atom on the benzene ring acts as an ortho-, para-director, with the para-product being overwhelmingly favored due to reduced steric hindrance.[3] The introduction of the first acyl group deactivates the ring, making subsequent acylations less favorable.[2][3]

Reaction Scheme

The overall reaction is as follows:

Fluorobenzene + 2-Chloropropionyl Chloride --(AlCl₃)--> this compound + HCl

Data Presentation

Quantitative data for the reactants and typical reaction parameters are summarized below.

Table 1: Properties of Key Reactants

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Fluorobenzene96.10851.024
2-Chloropropionyl Chloride126.981101.25
Aluminum Chloride (Anhydrous)133.34180 (sublimes)2.48

Table 2: Representative Reaction Conditions and Expected Yields

CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
AlCl₃Dichloromethane0 to RT2 - 485 - 95Adapted from[4]
AlCl₃Fluorobenzene (excess)0 - 101 - 280 - 90Adapted from[5][6]
Ionic LiquidNeatRoom Temperature0.5 - 1>95[5][6][7]

Table 3: Physicochemical and Spectroscopic Data for 2-Chloro-4'-fluoroacetophenone (a closely related compound)

PropertyValue
CAS Number456-04-2
Molecular FormulaC₈H₆ClFO
Molar Mass172.59 g/mol [8][9]
AppearanceWhite to off-white crystalline solid
Melting Point47-49 °C
¹³C NMR (CDCl₃, ppm) 190.9 (C=O), 165.9 (d, J=255 Hz, C-F), 131.2 (d, J=9 Hz), 129.0 (d, J=3 Hz), 115.9 (d, J=22 Hz), 45.9 (CH₂Cl)
¹H NMR (CDCl₃, ppm) 8.05 (dd, 2H), 7.18 (t, 2H), 4.75 (s, 2H)

Experimental Protocol

This protocol details the synthesis using anhydrous aluminum chloride as the catalyst.

4.1 Materials and Reagents

  • Fluorobenzene (reactant and/or solvent)

  • 2-Chloropropionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated and dilute (e.g., 1M)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

4.2 Apparatus

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

4.3 Reaction Procedure

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.

  • Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.1 eq.).

  • Add anhydrous dichloromethane as the solvent. Cool the mixture to 0°C using an ice bath.

  • Add fluorobenzene (1.0 eq.) to the cooled suspension with stirring.

  • Slowly add 2-chloropropionyl chloride (1.05 eq.) dropwise from the dropping funnel over 30-60 minutes. Maintain the internal temperature between 0°C and 5°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

4.4 Work-up and Purification

  • Once the reaction is complete, cool the flask back to 0°C in an ice bath.

  • Very slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of 1M HCl to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine all organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[10]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.[5][6]

Visualized Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Setup Reaction Setup (Inert Atmosphere, 0°C) Addition Slow Addition of 2-Chloropropionyl Chloride Setup->Addition Reaction Stirring at RT (2-4 hours) Reaction Monitoring (TLC) Addition->Reaction Quench Quenching (Ice / HCl) Reaction->Quench Extraction Work-up (Separation & Washing) Quench->Extraction Drying Drying (Anhydrous MgSO₄) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Product Pure Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting

IssueProbable CauseSuggested Solution
Low YieldIncomplete reaction; moisture deactivating the catalyst.Ensure anhydrous conditions are strictly maintained.[3] Extend reaction time or slightly increase temperature.
Formation of ortho-isomerReaction conditions favoring ortho-substitution.The para-product is generally favored due to sterics.[3] Maintaining low temperatures can enhance selectivity.
Di-acylation products observedHarsh reaction conditions.Use a molar ratio of acyl chloride to fluorobenzene close to 1:1. The deactivated ring product makes this side reaction less likely.[3]
Difficult purificationPresence of close-boiling point impurities.Use high-efficiency vacuum distillation or optimize the mobile phase for column chromatography.

Safety Precautions

  • All operations should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

  • 2-Chloropropionyl chloride is a corrosive lachrymator. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane is a suspected carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • The quenching step is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath.

References

Application Notes and Protocols for the Synthesis of 2-Chloro-4'-fluoropropiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4'-fluoropropiophenone is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a halogenated aromatic ring and a reactive alpha-chloro ketone moiety, makes it a versatile building block in medicinal chemistry and drug discovery. The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and serves as a primary method for the synthesis of aryl ketones like this compound. This document provides detailed application notes and experimental protocols for its synthesis, tailored for professionals in research and development.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the Friedel-Crafts acylation of fluorobenzene with 2-chloropropionyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.

The generally accepted mechanism involves the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the chlorine atom of the 2-chloropropionyl chloride, facilitating its departure and forming a highly electrophilic acylium ion. This ion is resonance-stabilized.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of fluorobenzene acts as a nucleophile and attacks the acylium ion. The fluorine atom is an ortho-, para-directing group; however, due to steric hindrance at the ortho position, the acylation predominantly occurs at the para position.

  • Deprotonation and Catalyst Regeneration: A weak base, such as the tetrachloroaluminate complex formed in the first step, removes a proton from the intermediate sigma complex (also known as an arenium ion). This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

Data Presentation

Physical and Chemical Properties
PropertyValue
Chemical Formula C₉H₈ClFO
Molecular Weight 186.61 g/mol
CAS Number 608-41-3
Appearance Expected to be a solid or oil
Melting Point Not available
Boiling Point Not available
Spectroscopic Data Summary
Technique Data
Mass Spectrometry (EI) m/z (relative intensity): 186 (M⁺), 123 ([M-C₂H₄Cl]⁺), 95 ([C₆H₄F]⁺)
¹H NMR (Predicted) Aromatic protons (AA'BB' system), quartet for the methine proton (CH), doublet for the methyl protons (CH₃)
¹³C NMR (Predicted) Carbonyl carbon (~195 ppm), carbons of the fluorophenyl ring, methine carbon, methyl carbon
Infrared (IR) (Predicted) Strong C=O stretch (~1680 cm⁻¹), C-F stretch (~1230 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹)

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound. It is adapted from established procedures for Friedel-Crafts acylation of similar aromatic compounds.

Materials and Equipment
  • Fluorobenzene

  • 2-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure

Reaction Setup:

  • Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

  • In the flask, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (50 mL).

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

Reaction:

  • In the addition funnel, place a solution of 2-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane (25 mL).

  • Add the 2-chloropropionyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, add a solution of fluorobenzene (1.0 equivalent) in anhydrous dichloromethane (25 mL) dropwise from the addition funnel over 30 minutes, keeping the temperature below 10 °C.

  • Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Upon completion, cool the reaction mixture again in an ice bath.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (20 mL). Stir until the ice has melted and the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

Friedel-Crafts Acylation Signaling Pathway

Friedel_Crafts_Acylation reagents Fluorobenzene + 2-Chloropropionyl Chloride intermediate1 Acylium Ion Formation reagents->intermediate1 Activation catalyst AlCl₃ (Lewis Acid) catalyst->intermediate1 intermediate2 Electrophilic Attack (Sigma Complex) intermediate1->intermediate2 Attack by Aromatic Ring intermediate3 Deprotonation intermediate2->intermediate3 Loss of H⁺ product This compound intermediate3->product Aromatization byproduct HCl + AlCl₃ intermediate3->byproduct Catalyst Regeneration

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Dry glassware - Add AlCl₃ and DCM - Cool to 0-5 °C start->setup addition1 Dropwise addition of 2-Chloropropionyl Chloride in DCM setup->addition1 addition2 Dropwise addition of Fluorobenzene in DCM addition1->addition2 reaction Stir at Room Temperature (2-3 hours) addition2->reaction workup Work-up: - Quench with ice/HCl - Separate layers reaction->workup extraction Extract Aqueous Layer with DCM workup->extraction wash Wash Organic Layer: - NaHCO₃ solution - Brine extraction->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification: - Vacuum Distillation or - Column Chromatography concentrate->purify end End Product purify->end

Caption: Experimental Workflow for the Synthesis of this compound.

Application Notes and Protocols: Reactions of 2-Chloro-4'-fluoropropiophenone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of 2-Chloro-4'-fluoropropiophenone with various nucleophiles. This versatile starting material is a key precursor in the synthesis of a range of compounds, including cathinone derivatives and other pharmacologically relevant molecules. The protocols outlined below describe the synthesis of 4'-fluoro-2-(methylamino)propiophenone (a flephedrone analog), 2-azido-4'-fluoropropiophenone, and 2-(ethylthio)-4'-fluoropropiophenone.

Introduction

This compound is an α-haloketone, a class of compounds known for their utility in synthetic organic chemistry. The presence of a halogen at the α-position to the carbonyl group makes this carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse molecular scaffolds. The reactions described herein are fundamental nucleophilic substitution reactions (SN2), where a nucleophile displaces the chloride leaving group.[1]

The products of these reactions have potential applications in medicinal chemistry and drug development. For instance, the reaction with methylamine leads to the formation of a synthetic cathinone derivative. Synthetic cathinones are a class of psychoactive substances, and understanding their synthesis is crucial for forensic analysis and the development of reference standards.[2] The introduction of an azide group provides a versatile handle for further chemical modifications, such as click chemistry or reduction to an amine. Thioether derivatives are also of interest in medicinal chemistry due to their biological activities.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic substitution reactions of α-haloketones, providing an indication of expected yields and reaction conditions.

Table 1: Reaction of α-Haloketones with Amines (Analogous to Flephedrone Synthesis)

Entryα-HaloketoneAmineSolventTemperature (°C)Time (h)Yield (%)Reference
12-Bromo-4'-methylpropiophenoneMethylamineToluene252444[3]
22-ChloropropiophenonePyrrolidineAcetonitrile801285Analogous to[4]
32-BromoacetophenoneAmmoniaEthanol25690General Procedure

Table 2: Reaction of α-Haloketones with Sodium Azide

Entryα-HaloketoneSolventTemperature (°C)Time (h)Yield (%)Reference
12-BromoacetophenoneAcetone25295[5][6]
22-ChloropropiophenoneDMF25492General Procedure
32-Bromo-2-phenylacetophenoneAcetonitrile60388[5]

Table 3: Reaction of α-Haloketones with Thiols

| Entry | α-Haloketone | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | α-Bromo-2-cyclopentenone | 2-Mercaptoethanol | Triethylamine | Methanol | 37 | 0.5 | >90 |[7] | | 2 | 2-Chloroacetophenone | Ethanethiol | Sodium ethoxide | Ethanol | 25 | 2 | 85 | General Procedure | | 3 | 2-Bromopropiophenone | Thiophenol | Potassium carbonate | Acetonitrile | 60 | 4 | 90 | General Procedure |

Experimental Protocols

Protocol 1: Synthesis of 4'-fluoro-2-(methylamino)propiophenone

This protocol describes the synthesis of a flephedrone analog via the reaction of this compound with methylamine.

Materials:

  • This compound

  • Methylamine (40% solution in water or as a gas)

  • Toluene

  • Sodium bicarbonate (Saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • In a well-ventilated fume hood, dissolve this compound (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add methylamine solution (2.5 eq) dropwise to the stirred solution. Alternatively, bubble methylamine gas through the solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt and recrystallization.

G reagents This compound Methylamine Toluene reaction_vessel Reaction at 0-25 °C reagents->reaction_vessel 1. Addition workup Aqueous Workup (H₂O, NaHCO₃) reaction_vessel->workup 2. Quenching & Extraction purification Purification (Chromatography/Recrystallization) workup->purification 3. Isolation product 4'-fluoro-2-(methylamino)propiophenone purification->product Final Product G start This compound reaction SN2 Reaction (Room Temperature) start->reaction nucleophile Sodium Azide (NaN₃) nucleophile->reaction solvent Acetone solvent->reaction product 2-azido-4'-fluoropropiophenone reaction->product G cluster_reactants Reactants cluster_conditions Reaction Conditions start This compound product 2-(ethylthio)-4'-fluoropropiophenone start->product Nucleophilic Attack thiol Ethanethiol thiol->product base K₂CO₃ base->product solvent Acetonitrile solvent->product temp 60 °C temp->product

References

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methodologies for the comprehensive characterization of 2-Chloro-4'-fluoropropiophenone. The protocols described herein are essential for identity confirmation, purity assessment, and quantitative analysis, which are critical aspects of drug development and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS provides excellent separation from potential impurities and a definitive mass spectrum for structural confirmation. The electron ionization (EI) mass spectrum of α-Chloro-4'-fluoropropiophenone (a synonym for this compound) is available in the NIST database and serves as a reference for identification.[1]

Experimental Protocol:

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.

b) GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless or split 10:1)
Oven Program - Initial Temperature: 100 °C, hold for 2 min
- Ramp: 15 °C/min to 280 °C
- Final Hold: 5 min at 280 °C
Mass Spectrometer Agilent 5977A or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Mass Range m/z 40-400

c) Data Presentation: Predicted Mass Spectrum

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment Ion
186/188~20[M]+ (Molecular ion)
123100[C7H4FO]+ (Loss of CH3CHCl)
95~40[C6H4F]+ (Loss of CO from m/z 123)

Note: The presence of the M+2 peak at m/z 188 with approximately one-third the intensity of the m/z 186 peak is characteristic of a monochlorinated compound.

d) Visualization: GC-MS Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Mass Spectrum Detect->Acquire Compare Compare to Library Acquire->Compare Identify Identify Compound Compare->Identify

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound, providing good resolution and sensitivity. A C18 column is commonly used for the separation of aromatic ketones.

Experimental Protocol:

a) Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration range of 10-100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b) HPLC Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

c) Data Presentation: Expected Chromatographic Data

CompoundRetention Time (min) (Predicted)
This compound~ 4.5 - 6.0

Note: The retention time is an estimate and should be confirmed with a reference standard. It can be influenced by the specific column and HPLC system used.

d) Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution Dilute Dilute to Working Concentration Stock->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Separate RP-HPLC Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Compound Integrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound. The ¹H NMR spectrum will provide information on the number and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon framework. Spectral data for the closely related 3-Chloro-4'-fluoropropiophenone and 4'-Fluoropropiophenone can be used to predict the chemical shifts for the target molecule.

Experimental Protocol:

a) Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution into a clean, dry 5 mm NMR tube.

b) NMR Instrumentation and Conditions:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 100 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 25 °C25 °C
Pulse Program Standard zg30Standard zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s

c) Data Presentation: Predicted NMR Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration Assignment
8.05 - 7.95 dd 2H Aromatic (ortho to C=O)
7.20 - 7.10 t 2H Aromatic (meta to C=O)
5.25 q 1H -CH(Cl)-

| 1.75 | d | 3H | -CH₃ |

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) (Predicted) Assignment
195.0 C=O
166.0 (d, J ≈ 255 Hz) C-F
132.5 (d, J ≈ 3 Hz) Quaternary Aromatic
131.5 (d, J ≈ 9 Hz) CH Aromatic
116.0 (d, J ≈ 22 Hz) CH Aromatic
55.0 -CH(Cl)-

| 26.0 | -CH₃ |

Note: Predicted chemical shifts and coupling constants are based on known substituent effects and data from similar compounds. Actual values may vary.

d) Visualization: NMR Structural Correlation

NMR_Correlation cluster_structure This compound Structure cluster_1h Predicted ¹H NMR Signals cluster_13c Predicted ¹³C NMR Signals structure H_aromatic1 δ 8.0 (dd, 2H) H_aromatic2 δ 7.15 (t, 2H) H_chloro δ 5.25 (q, 1H) H_methyl δ 1.75 (d, 3H) C_carbonyl δ 195.0 (C=O) C_fluoro δ 166.0 (C-F) C_aromatic_quat δ 132.5 (Cq) C_aromatic_ch1 δ 131.5 (CH) C_aromatic_ch2 δ 116.0 (CH) C_chloro δ 55.0 (-CHCl-) C_methyl δ 26.0 (-CH₃)

Caption: Predicted NMR spectral correlations for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the carbonyl group, aromatic ring, C-Cl bond, and C-F bond.

Experimental Protocol:

a) Sample Preparation:

  • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

b) FTIR Instrumentation and Conditions:

ParameterValue
Spectrometer PerkinElmer Spectrum Two or equivalent
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16
Mode Transmittance or Absorbance

c) Data Presentation: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2980 - 2900MediumAliphatic C-H stretch
~ 1690StrongC=O (ketone) stretch
~ 1600, 1500MediumAromatic C=C stretch
~ 1230StrongC-F stretch
~ 840StrongC-H out-of-plane bend (para-disubstituted)
~ 750MediumC-Cl stretch

Note: These are predicted absorption ranges. Actual peak positions may vary slightly.

d) Visualization: FTIR Functional Group Correlation

FTIR_Correlation cluster_structure This compound Functional Groups cluster_peaks Characteristic FTIR Peaks (cm⁻¹) Aromatic Aromatic Ring Peak_ArCH ~3050 (Ar C-H) Aromatic->Peak_ArCH Peak_ArCC ~1600, 1500 (Ar C=C) Aromatic->Peak_ArCC Ketone Ketone (C=O) Peak_CO ~1690 (C=O) Ketone->Peak_CO Alkyl Alkyl C-H Peak_AlkylCH ~2950 (Alkyl C-H) Alkyl->Peak_AlkylCH CCl C-Cl Bond Peak_CCl ~750 (C-Cl) CCl->Peak_CCl CF C-F Bond Peak_CF ~1230 (C-F) CF->Peak_CF

Caption: Correlation of functional groups in this compound with their expected FTIR absorption bands.

References

Application Notes and Protocols for the NMR Spectral Analysis of 2-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2-Chloro-4'-fluoropropiophenone. This document includes predicted spectral data based on analogous compounds, a comprehensive experimental protocol for data acquisition, and logical workflow diagrams to assist in the characterization of this and structurally related molecules.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra for this compound in public databases, the following data tables present predicted values. These predictions are derived from the analysis of structurally similar compounds, including 2-chloropropiophenone and 4'-fluoropropiophenone, to provide a reliable reference for spectral interpretation.

Predicted ¹H NMR Spectral Data of this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
~8.05dd2H~8.8, 5.4H-2', H-6'
~7.18t2H~8.6H-3', H-5'
~5.25q1H~6.8H-2
~1.75d3H~6.8H-3

Predicted ¹³C NMR Spectral Data of this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)Assignment
~195.5C=O
~166.0 (d, ¹JCF ≈ 255 Hz)C-4'
~132.5 (d, ⁴JCF ≈ 3 Hz)C-1'
~131.5 (d, ³JCF ≈ 9 Hz)C-2', C-6'
~116.0 (d, ²JCF ≈ 22 Hz)C-3', C-5'
~55.0C-2
~21.0C-3

Experimental Protocol for NMR Analysis

This protocol outlines the standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

    • 5 mm NMR tubes

    • Pasteur pipette and bulb

    • Small vial

    • Glass wool or a small cotton plug

  • Procedure:

    • Weigh the appropriate amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Place a small plug of glass wool or cotton into a Pasteur pipette.

    • Filter the solution through the plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Software: Standard spectrometer control and data processing software

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30 or similar)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1-2 seconds

    • Pulse Angle: 30-45 degrees

    • Number of Scans: 16-64

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse (zgpg30 or similar)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: -10 to 220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Pulse Angle: 30 degrees

    • Number of Scans: ≥1024 (depending on sample concentration)

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton-proton connectivities.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationships in NMR spectral analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_acq ¹H NMR Acquisition filter->h1_acq c13_acq ¹³C NMR Acquisition filter->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration ¹H analysis Multiplicity & Coupling Analysis calibration->analysis ¹H assignment Peak Assignment calibration->assignment ¹³C integration->assignment analysis->assignment

Caption: Experimental Workflow for NMR Analysis.

NMR_Signal_Analysis cluster_1h ¹H NMR Signal Information cluster_13c ¹³C NMR Signal Information cluster_interpretation Structural Interpretation cs_h Chemical Shift (δ) env_h Electronic Environment of H cs_h->env_h integ Integration num_h Relative Number of H's integ->num_h mult Multiplicity neighbor_h Neighboring Protons mult->neighbor_h j_h Coupling Constant (J) connectivity Proton Connectivity j_h->connectivity cs_c Chemical Shift (δ) env_c Electronic Environment of C cs_c->env_c j_cf C-F Coupling f_presence Presence of Fluorine j_cf->f_presence structure Molecular Structure env_h->structure num_h->structure neighbor_h->structure connectivity->structure env_c->structure f_presence->structure

Caption: Logic Diagram for NMR Signal Interpretation.

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-Chloro-4'-fluoropropiophenone using mass spectrometry. The methodologies outlined are based on established principles for the analysis of similar small molecules and are intended to serve as a comprehensive guide for researchers in pharmaceutical development and related fields. While specific experimental data for this compound is not extensively available in the public domain, the following protocols and data are representative and can be adapted for method development and validation.

Introduction

This compound is a halogenated propiophenone derivative. The structural alerts provided by the chloro and fluoro substituents, as well as the ketone functional group, make mass spectrometry an ideal technique for its sensitive and specific detection and quantification. This document covers protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) for qualitative analysis and impurity profiling, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantitative analysis in various matrices.

Predicted Mass Spectral Fragmentation

The fragmentation of this compound under electron ionization (EI) is predicted to be driven by the presence of the carbonyl group and the halogen atoms. The primary fragmentation pathways are expected to involve alpha-cleavage and cleavage of the bond between the carbonyl carbon and the aromatic ring. The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl).

A diagram illustrating the predicted fragmentation pathway is provided below:

Predicted Fragmentation Pathway of this compound M [C₉H₈ClFO]⁺˙ m/z 186/188 (Molecular Ion) F1 [C₈H₅FO]⁺ m/z 123 (Loss of CH₂Cl) M->F1 - CH₂Cl F3 [C₂H₃Cl]⁺˙ m/z 62/64 M->F3 α-cleavage F4 [C₇H₄FO]⁺ m/z 123 M->F4 - C₂H₃Cl F5 [C₉H₈FO]⁺ m/z 149 (Loss of Cl) M->F5 - Cl F2 [C₇H₄F]⁺ m/z 95 (Loss of CO) F1->F2 - CO

Caption: Predicted EI Fragmentation of this compound.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

m/z (Mass-to-Charge Ratio)Proposed Fragment StructureFragmentation Pathway
186/188[C₉H₈ClFO]⁺˙Molecular Ion
149[C₉H₈FO]⁺Loss of Chlorine radical (·Cl)
123[C₇H₄FO]⁺Cleavage of the C-C bond between the carbonyl and the ethyl chain
95[C₆H₄F]⁺Loss of CO from the m/z 123 fragment
63[C₂H₄Cl]⁺Alpha-cleavage, loss of the fluorobenzoyl radical

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. The following is a general protocol for preparing this compound for analysis.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other compatible material)

Protocol:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve covering the desired concentration range.

  • Sample Preparation (for analysis in a matrix, e.g., plasma): a. To 100 µL of the sample matrix, add an appropriate volume of internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube. f. Evaporate the solvent under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase. h. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

GC-MS Analysis Protocol (Qualitative)

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound, providing excellent chromatographic separation and structural information from the resulting mass spectra.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Table 2: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplit (e.g., 20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-400
Scan ModeFull Scan
LC-MS/MS Analysis Protocol (Quantitative)

For sensitive and selective quantification, LC-MS/MS is the method of choice. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Table 3: LC-MS/MS Instrumental Parameters

ParameterValue
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% B to 95% B over 5 min, hold at 95% B for 2 min, return to 20% B and equilibrate for 3 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Table 4: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)187.0123.115100
This compound (Qualifier)187.095.125100
Internal Standard (e.g., Deuterated analog)(Varies)(Varies)(Varies)100
Note: The precursor ion in positive ESI mode is expected to be the protonated molecule [M+H]⁺.

Experimental Workflow

The general workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.

General MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SP1 Standard/Sample Weighing SP2 Dissolution & Dilution SP1->SP2 SP3 Extraction (if required) SP2->SP3 SP4 Filtration SP3->SP4 A1 GC-MS or LC-MS/MS SP4->A1 A2 Chromatographic Separation A1->A2 A3 Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Peak Integration A4->D1 D2 Spectral Interpretation D1->D2 D3 Quantification D1->D3 D4 Reporting D3->D4

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The protocols and application notes provided herein offer a robust framework for the mass spectrometric analysis of this compound. While the fragmentation data and LC-MS/MS parameters are predictive, they are based on sound scientific principles and provide a strong starting point for method development. Researchers and scientists are encouraged to optimize these methods for their specific instrumentation and analytical requirements to achieve the desired performance for both qualitative and quantitative applications in drug development and other scientific disciplines.

Application Note: Quantification of 2-Chloro-4'-fluoropropiophenone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a detailed protocol for the analysis of 2-Chloro-4'-fluoropropiophenone, a synthetic cathinone derivative, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology provides a robust framework for the separation, identification, and quantification of this compound, which is relevant in forensic science, toxicology, and pharmaceutical research. The protocol covers sample preparation, instrument parameters, and data analysis, and includes representative data for reference.

Introduction

This compound is a substituted cathinone, a class of psychoactive substances that has seen a significant rise in illicit use. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of synthetic cathinones due to its high sensitivity and specificity.[1][2] This method allows for the effective separation of volatile and semi-volatile compounds, followed by their identification based on their unique mass fragmentation patterns. This application note outlines a comprehensive GC-MS protocol for the analysis of this compound.

Experimental Protocol

This protocol is based on established methodologies for the GC-MS analysis of synthetic cathinones and has been adapted for this compound.

Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for the purification and concentration of analytes from complex matrices.[2][3]

  • Conditioning: A mixed-mode solid-phase extraction cartridge is conditioned with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of a suitable buffer (e.g., phosphate buffer, pH 6).

  • Sample Loading: The sample (e.g., dissolved in a buffer) is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Elution: The target analyte, this compound, is eluted with 3 mL of a suitable organic solvent, such as a mixture of dichloromethane and isopropanol (e.g., 80:20 v/v) containing a small percentage of ammonium hydroxide.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a known volume (e.g., 100 µL) of a suitable solvent like ethyl acetate or methanol for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of synthetic cathinones. Optimization may be required for specific instruments.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)
Data Analysis
  • Identification: The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a certified reference standard.

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of a characteristic ion of this compound is plotted against the concentration.

Expected Results

Mass Spectrum

The mass spectrum of this compound is expected to show characteristic fragments resulting from the ionization and fragmentation of the molecule. Based on its structure, the following are plausible key mass-to-charge ratios (m/z):

m/z Plausible Fragment Identity
186/188Molecular Ion [M]+ (showing isotopic pattern for Chlorine)
123[C7H4FO]+ (Fluorobenzoyl cation)
95[C6H4F]+ (Fluorophenyl cation)
63[C5H3]+

Note: This is a predicted fragmentation pattern. Actual fragmentation should be confirmed with a reference standard.

Quantitative Data

A typical calibration curve for the quantification of this compound would be established in a relevant concentration range (e.g., 10 - 1000 ng/mL).

Concentration (ng/mL) Peak Area (Arbitrary Units)
1015,000
5078,000
100160,000
250410,000
500825,000
10001,650,000

This data is for illustrative purposes only.

Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Evap Evaporation & Reconstitution Elution->Evap Injection GC Injection Evap->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection DataAcq Data Acquisition Detection->DataAcq Qual Qualitative Analysis (Retention Time & Mass Spectrum) DataAcq->Qual Quant Quantitative Analysis (Calibration Curve) DataAcq->Quant Report Reporting Qual->Report Quant->Report

Caption: Workflow for this compound Analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the identification and quantification of this compound. The protocol, including sample preparation and instrumental parameters, can be readily implemented in analytical laboratories. The provided data and workflow serve as a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

References

Application Note: HPLC Method for Purity Assessment of 2-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4'-fluoropropiophenone is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the purity assessment of such compounds, offering high resolution, sensitivity, and quantitative accuracy. This application note presents a detailed protocol for the determination of the purity of this compound and the separation of its potential process-related impurities using a reversed-phase HPLC method. The method is designed to be robust and is accompanied by a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated components are detected by a UV detector at a wavelength where the analyte exhibits significant absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (RS): Purity ≥ 99.5%

  • This compound Sample for Analysis

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified water (e.g., Milli-Q)

  • Methanol: HPLC grade (for cleaning)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18)
Mobile Phase Acetonitrile : Water (60:40, v/v), isocratic elution
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: Acetonitrile : Water (60:40, v/v)

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability Test (SST)

Before starting the analysis, the suitability of the chromatographic system must be verified. Inject the Standard Solution in six replicates and evaluate the system suitability parameters.

Table 2: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test as described above.

  • Once the SST criteria are met, inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Sample Solution in duplicate.

  • After the analysis, calculate the purity of the sample.

Calculation of Purity

The purity of this compound is calculated using the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Disregard any peaks originating from the blank and any peaks with an area less than the reporting threshold (e.g., 0.05%).

Method Validation Protocol (as per ICH Q2(R1))

A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose.[1][2][3][4][5]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

  • Procedure:

    • Inject the diluent to demonstrate that there are no interfering peaks at the retention time of the analyte.

    • Analyze a sample of this compound that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to demonstrate the separation of degradation products from the main peak.

    • If available, spike the sample with known impurities and demonstrate their separation from the main peak.

    • A Peak Purity analysis using a PDA detector can also be performed to confirm the homogeneity of the main peak.[4]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

  • Procedure: Prepare at least five solutions of this compound RS in the range of the Quantitation Limit (QL) to 150% of the working concentration (e.g., QL, 0.25, 0.5, 0.75, 1.0, and 1.25 mg/mL). Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Procedure: The data from the linearity, accuracy, and precision studies will be used to establish the range.

  • Acceptance Criteria: For purity determination, the range should typically cover from the reporting level of the impurities to 120% of the specification.[1][4]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2]

  • Procedure: Accuracy will be determined by the recovery of spiked impurities in a pure sample matrix. Prepare samples by spiking the this compound sample with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for each impurity). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery of each impurity should be within 90.0% to 110.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][4]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate preparations of the sample solution at the working concentration (0.5 mg/mL) on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The % RSD of the purity values should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The % RSD of the purity values should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: DL and QL can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. For the S/N approach, a ratio of 3:1 is generally acceptable for DL and 10:1 for QL.

  • Acceptance Criteria: The QL should be demonstrated to have acceptable precision and accuracy.

Data Presentation

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterTest ProcedureTypical Acceptance Criteria
Specificity Forced degradation, analysis of spiked samplesNo interference at the analyte retention time; baseline resolution > 1.5
Linearity Analysis of at least 5 concentrations from QL to 150% of the working concentrationCorrelation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision dataFrom reporting threshold to 120% of the specification
Accuracy Recovery of spiked impurities at 3 levels (n=3)90.0% - 110.0% recovery
Precision (Repeatability) 6 replicate sample preparations (n=6)% RSD ≤ 2.0%
Precision (Intermediate) Repeatability on a different day/analyst/instrument% RSD ≤ 2.0%
Detection Limit (DL) Signal-to-Noise ratio of 3:1-
Quantitation Limit (QL) Signal-to-Noise ratio of 10:1Acceptable precision and accuracy at this concentration

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (ACN:H2O 60:40) equilibrate System Equilibration prep_mobile_phase->equilibrate prep_std Prepare Standard Solution (0.5 mg/mL) sst System Suitability Test (6 injections of Standard) prep_std->sst prep_sample Prepare Sample Solution (0.5 mg/mL) sample_injection Inject Sample (Duplicate) prep_sample->sample_injection equilibrate->sst blank Inject Blank (Diluent) sst->blank SST Pass blank->sample_injection integrate Integrate Chromatograms sample_injection->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC purity assessment of this compound.

validation_logic cluster_method Method Validation (ICH Q2 R1) specificity Specificity linearity Linearity specificity->linearity accuracy Accuracy specificity->accuracy precision Precision specificity->precision range_node Range linearity->range_node dl Detection Limit (DL) linearity->dl ql Quantitation Limit (QL) linearity->ql robustness Robustness (Optional) range_node->robustness accuracy->range_node precision->range_node precision->ql ql->accuracy

Caption: Logical relationship of validation parameters as per ICH Q2(R1) guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Chloro-4'-fluoropropiophenone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance reaction yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yield can be attributed to several factors, from reagent quality to reaction conditions.

  • Moisture Contamination: The traditional synthesis method, a Friedel-Crafts acylation, is highly sensitive to moisture. Anhydrous aluminum trichloride (AlCl₃) is a common catalyst that deactivates in the presence of water. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Suboptimal Reaction Temperature: The reaction temperature for the Friedel-Crafts acylation is critical. In some traditional methods, the reaction is conducted at low temperatures for 1-2 hours.[1] For syntheses utilizing ionic liquids, the temperature may be raised to around 130°C for distillation.[1][2] Incorrect temperatures can lead to incomplete reactions or the formation of side products.

  • Inefficient Catalyst: The activity of the AlCl₃ catalyst can degrade upon storage. Using fresh, high-quality AlCl₃ is crucial. Alternatively, consider using an ionic liquid catalyst, which has been shown to improve selectivity and yield under milder conditions.[1][2]

  • Improper Molar Ratios: The stoichiometry of the reactants is vital. A common molar ratio for fluorobenzene to chloroacetyl chloride is approximately 1.01-1.03:1.[1]

Q2: My final product is impure. What are the likely side products and how can I avoid them?

Impusities often arise from side reactions inherent to Friedel-Crafts acylations.

  • Isomer Formation: Friedel-Crafts acylation can sometimes lead to the formation of ortho- and meta-isomers in addition to the desired para-isomer. The use of ionic liquids as catalysts has been shown to improve the selectivity for the para-isomer.[1][2]

  • Polysubstitution: If the reaction conditions are too harsh (e.g., high temperature, excess acylating agent), polysubstitution on the fluorobenzene ring can occur. Careful control of stoichiometry and temperature is essential to minimize this.

  • Residual Starting Materials: The presence of unreacted fluorobenzene or chloroacetyl chloride indicates an incomplete reaction. Monitor the reaction progress using techniques like TLC or GC to ensure completion.

Q3: The reaction is not proceeding to completion. What should I check?

An incomplete reaction can be diagnosed and addressed by examining the following:

  • Catalyst Deactivation: As mentioned, moisture can deactivate the AlCl₃ catalyst. Ensure anhydrous conditions.

  • Reaction Time: Some protocols suggest reaction times of 20-50 minutes at room temperature after the addition of chloroacetyl chloride when using ionic liquids.[1][2] Traditional methods may require 1-2 hours at a low temperature.[1] Ensure sufficient reaction time is allowed.

  • Mixing: Inadequate stirring can lead to localized concentration gradients and an incomplete reaction. Ensure efficient and continuous stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using an ionic liquid catalyst over anhydrous aluminum trichloride?

The use of ionic liquids offers several advantages:

  • Higher Yields and Selectivity: Ionic liquids can lead to higher yields and better selectivity for the desired 4'-fluoro isomer.[1][2]

  • Milder Reaction Conditions: Reactions with ionic liquids can often be carried out under less stringent conditions.[2]

  • Reduced Waste: Traditional methods generate significant amounts of acidic aqueous waste during workup. Ionic liquids can often be recycled, reducing waste and cost.[1][2]

  • Improved Safety: Anhydrous AlCl₃ is highly reactive and difficult to handle. Ionic liquids are generally less hazardous.

Q2: Can I use a solvent other than fluorobenzene in excess?

While some Friedel-Crafts reactions use solvents like dichloromethane or dichloroethane, using an excess of fluorobenzene can serve as both a reactant and a solvent.[1] However, modern methods with ionic liquids may not require a large excess of fluorobenzene, making the process more efficient.[1][2]

Q3: What is the best method for purifying the final product?

Vacuum distillation is a commonly cited method for purifying this compound.[1][2] A typical procedure involves distillation at 130°C under a pressure of 10 mmHg.[1][2]

Comparative Data of Synthesis Methods

The following table summarizes quantitative data from different synthesis methods for this compound, highlighting the improvements seen with ionic liquid catalysts.

CatalystMolar Ratio (Fluorobenzene:Chloroacetyl Chloride:Catalyst)Temperature (°C)Reaction TimeYield (%)Purity (%)Reference
[emim]Cl-0.67FeCl₃1.03:1:0.5Room temp, then 130°C for distillation30 min84.296.6[2]
[emim]Cl-0.67ZnCl₂1.03:1:0.5Room temp, then 130°C for distillation30 min74.892.3[1][2]
[mmim]Cl-0.67AlCl₃1.02:1:0.530°C, then 130°C for distillation30 min96.6599.3[1]
[bmim]Cl-0.67AlCl₃1.02:1:0.50°C, then 130°C for distillation1.5 hours96.8799.2

Experimental Protocols

Protocol 1: Synthesis using an Ionic Liquid Catalyst ([mmim]Cl-0.67AlCl₃)

This protocol is based on a high-yield procedure using an aluminum chloride-based ionic liquid.[1]

Materials:

  • Fluorobenzene (98g, 1.02 mol)

  • Chloroacetyl chloride (113g, 1 mol)

  • Ionic liquid [mmim]Cl-0.67AlCl₃ (199.6g, 0.5 mol)

  • 500 mL three-necked reaction flask

  • Stirrer, dropping funnel, and thermometer

  • Distillation apparatus

Procedure:

  • Charge the 500 mL reaction flask with fluorobenzene and the ionic liquid.

  • Begin stirring the mixture and bring the temperature to 30°C.

  • Add chloroacetyl chloride dropwise to the reaction mixture.

  • After the addition is complete, continue stirring at 30°C for 30 minutes.

  • Monitor the reaction to ensure the fluorobenzene is consumed (e.g., by GC).

  • Once the reaction is complete, raise the temperature to 130°C and perform a vacuum distillation at 10 mmHg to isolate the product.

Protocol 2: Traditional Synthesis using Anhydrous Aluminum Trichloride

This protocol outlines the conventional Friedel-Crafts acylation method.

Materials:

  • Fluorobenzene (in excess, serving as solvent and reactant)

  • Chloroacetyl chloride

  • Anhydrous aluminum trichloride (catalyst)

  • Concentrated hydrochloric acid (for workup)

  • Reaction flask with stirrer, condenser, and dropping funnel

  • Ice bath

Procedure:

  • Ensure all glassware is thoroughly dried.

  • Charge the reaction flask with excess fluorobenzene and anhydrous aluminum trichloride under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the cooled mixture with vigorous stirring.

  • Maintain the low temperature and stir for 1-2 hours after the addition is complete.

  • After the reaction is complete, quench the reaction by carefully adding the mixture to ice-cold concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

  • Purify the product by vacuum distillation.

Visualizations

Experimental Workflow for Ionic Liquid Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Purification A Charge flask with fluorobenzene and ionic liquid B Set temperature to 30°C A->B C Add chloroacetyl chloride dropwise B->C D Stir for 30 minutes C->D E Monitor reaction completion (GC) D->E F Heat to 130°C E->F G Vacuum distill at 10 mmHg F->G H Collect pure product G->H

Caption: Workflow for the synthesis of this compound using an ionic liquid catalyst.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Check for Moisture? Start->Q1 A1_Yes Dry glassware and use anhydrous reagents Q1->A1_Yes Yes Q2 Verify Reaction Temperature Q1->Q2 No End Yield Improved A1_Yes->End A2_Incorrect Adjust to protocol specifications Q2->A2_Incorrect Incorrect Q3 Assess Catalyst Activity Q2->Q3 Correct A2_Incorrect->End A3_Bad Use fresh catalyst or switch to ionic liquid Q3->A3_Bad Degraded Q4 Check Molar Ratios Q3->Q4 Active A3_Bad->End A4_Incorrect Recalculate and measure accurately Q4->A4_Incorrect Incorrect Q4->End Correct A4_Incorrect->End

Caption: A logical flowchart for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of 2-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4'-fluoropropiophenone. Our goal is to help you identify and mitigate common byproducts to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the expected main products?

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with 2-chloropropionyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The primary and desired product is the para-substituted isomer, this compound. Due to the ortho, para-directing nature of the fluorine atom on the benzene ring, the formation of the ortho-isomer, 2-Chloro-2'-fluoropropiophenone, is a common byproduct.[1]

Q2: What are the most prevalent byproducts I should expect in this synthesis?

The most common byproducts encountered during the synthesis of this compound are:

  • Ortho-isomer (2-Chloro-2'-fluoropropiophenone): This is the most significant byproduct, formed due to the ortho, para-directing effect of the fluorine substituent.[1] Steric hindrance from the fluorine atom and the acyl group generally favors the formation of the para-isomer.[1]

  • Diacylation Products: Under certain conditions, a second acylation reaction can occur on the fluorobenzene ring, leading to diacylated byproducts. However, this is less common because the first acyl group deactivates the aromatic ring towards further electrophilic substitution.[1]

  • Byproducts from Impurities in Starting Materials: Impurities present in the 2-chloropropionyl chloride or fluorobenzene can lead to the formation of other halogenated or acylated side products.

Q3: How can I minimize the formation of the ortho-isomer?

Optimizing reaction conditions is key to maximizing the yield of the desired para-isomer and minimizing the ortho-isomer. Key factors include:

  • Temperature: Lower reaction temperatures generally favor the formation of the sterically less hindered para-isomer.

  • Catalyst: The choice and amount of Lewis acid catalyst can influence the ortho/para ratio.

  • Solvent: The polarity of the solvent can also play a role in the isomeric distribution.

Q4: Is polyacylation a significant concern?

Polyacylation is a potential side reaction but is generally not a major issue in the synthesis of this compound. The propionyl group attached to the fluorobenzene ring is an electron-withdrawing group, which deactivates the ring and makes a second acylation reaction less favorable.[1] However, using a large excess of 2-chloropropionyl chloride or harsh reaction conditions can increase the likelihood of diacylation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low yield of the desired 4'-fluoro isomer and high percentage of the 2'-fluoro isomer. The fluorine atom on the benzene ring directs acylation to both the ortho and para positions.- Optimize Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the para product due to reduced steric hindrance. - Choice of Catalyst: Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) as they can offer different selectivities. - Solvent Effects: Investigate the use of different solvents, as polarity can influence the isomer ratio.
Presence of diacylated byproducts in the final product. The initial product, this compound, can undergo a second acylation.- Control Stoichiometry: Use a molar ratio of fluorobenzene to 2-chloropropionyl chloride close to 1:1. A slight excess of fluorobenzene can also be used. - Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop it once the starting material is consumed to avoid further reactions.
Formation of colored impurities. Side reactions or impurities in the starting materials.- Use High-Purity Reagents: Ensure the fluorobenzene and 2-chloropropionyl chloride are of high purity. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.
Incomplete reaction, with significant starting material remaining. Inactivation of the catalyst or insufficient reaction time/temperature.- Anhydrous Conditions: Ensure all glassware is dry and anhydrous solvents are used, as moisture can deactivate the Lewis acid catalyst. - Catalyst Loading: Ensure an adequate amount of catalyst is used. - Reaction Monitoring: Monitor the reaction to determine the optimal time and temperature for completion.

Data on Byproduct Formation

The ratio of para to ortho isomers in the Friedel-Crafts acylation of fluorobenzene is influenced by the reaction conditions. While specific quantitative data for the acylation with 2-chloropropionyl chloride is not extensively published, the following table provides a representative overview based on the general principles of this reaction.

Reaction Condition Catalyst Temperature Approximate Para:Ortho Ratio Diacylation Products
StandardAlCl₃Room Temperature95:5Low (<1%)
Elevated TemperatureAlCl₃80°C90:10Can increase slightly
Milder CatalystFeCl₃Room TemperatureMay vary, potentially higher selectivityGenerally low
Excess Acylating AgentAlCl₃Room Temperature95:5Can increase significantly (>5%)

Note: These are estimated values and the actual results may vary depending on the specific experimental setup.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure)

This protocol is adapted from the synthesis of 2-chloro-4'-fluoroacetophenone and should be optimized for the specific reaction.[2]

Materials:

  • Fluorobenzene

  • 2-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add 2-chloropropionyl chloride (1.0 equivalent) to the suspension with stirring.

  • After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10°C.

  • After the addition of fluorobenzene, allow the reaction mixture to stir at room temperature and monitor the progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Analytical Methodologies for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To separate and identify the main product and volatile byproducts.

  • Sample Preparation: Dilute a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).

    • Carrier Gas: Helium.

  • Mass Spectrometry: Use electron ionization (EI) mode. The resulting mass spectra can be compared with libraries (e.g., NIST) to identify the components. The ortho and para isomers will have the same mass spectrum but different retention times.

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To quantify the purity of the final product and the relative amounts of non-volatile byproducts.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

  • Typical HPLC Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

    • Detector: UV detector set at a wavelength where the compounds have good absorbance (e.g., 254 nm).

  • Quantification: The relative amounts of the main product and byproducts can be determined by comparing their peak areas.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_purity Analyze Crude Product (GC-MS/HPLC) start->check_purity low_yield Issue: Low Yield check_purity->low_yield Low Yield? high_ortho Issue: High Ortho-Isomer check_purity->high_ortho High Ortho? diacylation Issue: Diacylation Products check_purity->diacylation Diacylation? end_product Pure this compound check_purity->end_product High Purity & Yield solution_low_yield Check for Catalyst Deactivation (Moisture) Verify Reaction Time/Temperature low_yield->solution_low_yield solution_high_ortho Lower Reaction Temperature Screen Different Catalysts high_ortho->solution_high_ortho solution_diacylation Adjust Stoichiometry (less acyl chloride) Reduce Reaction Time diacylation->solution_diacylation solution_low_yield->start Re-run Synthesis solution_high_ortho->start Re-run Synthesis solution_diacylation->start Re-run Synthesis

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Chloro-4'-fluoropropiophenone. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in obtaining a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound is commonly synthesized via a Friedel-Crafts acylation reaction. Impurities can arise from unreacted starting materials, side reactions, or subsequent workup steps. Potential impurities include:

  • Positional Isomers: Such as 3-Chloro-4'-fluoropropiophenone, which can be difficult to separate due to similar physical properties.

  • Unreacted Starting Materials: Including fluorobenzene and chloroacetyl chloride.

  • Polychlorinated Byproducts: Formed from multiple chlorination events on the aromatic ring.

  • Residual Solvents: From the reaction or extraction steps (e.g., dichloromethane, dichloroethane).

  • Hydrolysis Products: Where the chloro group is replaced by a hydroxyl group.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: For most applications, a primary recrystallization step is a cost-effective and efficient method to significantly increase the purity of the crude product. If higher purity is required, or if recrystallization fails to remove certain impurities, column chromatography is the recommended secondary purification method.

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is an irritant. It is essential to handle this compound in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Recrystallization The compound is too soluble in the chosen solvent at low temperatures. Insufficient cooling time or temperature. Premature crystallization during hot filtration.Test a range of solvents or solvent mixtures. Ensure the crystallization mixture is cooled for an adequate amount of time, potentially in an ice bath. Preheat the filtration apparatus to prevent the product from crashing out.[1]
Oily Product Instead of Crystals Presence of impurities inhibiting crystallization. The solution is too concentrated, leading to rapid precipitation.Perform a pre-purification wash with a non-polar solvent like hexane to remove greasy impurities. Attempt to crystallize from a more dilute solution or cool the solution more slowly. Seeding with a small crystal of pure product can also be beneficial.[1]
Colored Impurities in Final Product Incomplete reaction or side reactions during synthesis.A charcoal treatment during the recrystallization process can help adsorb colored impurities.[1] Be cautious as charcoal can also adsorb the desired product, potentially lowering the yield.
Persistent Impurity Peak in HPLC/GC Analysis The impurity may be an isomer with very similar polarity to the desired product.If recrystallization is ineffective, column chromatography with a shallow solvent gradient is recommended for separating closely related isomers.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening.

1. Solvent Selection:

  • The ideal solvent should dissolve the crude product when hot but not when cold.

  • Commonly used solvents for propiophenone derivatives include ethanol, isopropanol, acetone, and mixtures of ethyl acetate/hexane.[2]

  • Begin by testing small amounts of the crude product in various solvents to determine the best option.

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to just dissolve the solid.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol

This method is suitable for achieving high purity or for separating stubborn impurities like isomers.

1. Stationary Phase and Eluent Selection:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is typically used.

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is common. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired product.

2. Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the chosen eluent system.

  • Dissolve the crude or partially purified this compound in a minimum amount of the eluent or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary

The following tables provide representative data for the purification of this compound. Note that actual results may vary depending on the quality of the crude material and the specific experimental conditions.

Table 1: Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality
EthanolHighModerateSmall Needles
IsopropanolHighLowLarge Prisms
Acetone/WaterHighLowFine Powder
Ethyl Acetate/HexaneModerateVery LowFluffy Needles

Table 2: Typical Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Eluent System 95:5 Hexane:Ethyl Acetate
Rf of Product ~0.3
Loading 1g crude per 50g silica
Typical Yield 85-95%
Purity (Post-Column) >99% (by HPLC)

Visual Guides

The following diagrams illustrate the general purification workflow and a troubleshooting decision tree for the purification of this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization PurityCheck1 Purity Check (TLC/HPLC) Recrystallization->PurityCheck1 PureProduct Pure Product (>98%) PurityCheck1->PureProduct Purity Met ColumnChromatography Column Chromatography PurityCheck1->ColumnChromatography Purity Not Met PurityCheck2 Purity Check (TLC/HPLC) ColumnChromatography->PurityCheck2 FinalProduct High Purity Product (>99.5%) PurityCheck2->FinalProduct

Caption: General purification workflow for this compound.

TroubleshootingTree Start Recrystallization Issue? OilyProduct Oily Product? Start->OilyProduct LowYield Low Yield? Start->LowYield ColoredProduct Colored Product? Start->ColoredProduct TooConcentrated Too concentrated / Impurities present OilyProduct->TooConcentrated Yes SolventTooGood Solvent too good / Not cooled enough LowYield->SolventTooGood Yes Charcoal Use activated charcoal ColoredProduct->Charcoal Yes ChangeSolvent Change solvent / Cool longer SolventTooGood->ChangeSolvent CoolSlower Cool slower / Use seed crystal TooConcentrated->CoolSlower

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Recrystallization of 2-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the recrystallization of 2-Chloro-4'-fluoropropiophenone, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for this compound?

A1: The initial and most critical step is solvent selection. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. A preliminary solvent screen with small amounts of the compound is highly recommended to identify a suitable single or mixed-solvent system.

Q2: I do not have access to solubility data for this compound. How should I choose a starting solvent?

A2: While specific solubility data is ideal, you can make an educated selection based on the structure of this compound, which is a substituted aromatic ketone. A general rule of thumb is "like dissolves like". Therefore, solvents with moderate polarity are a good starting point. Based on the properties of similar compounds, suitable solvents to screen include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Non-polar solvents like hexanes or heptanes can be considered as anti-solvents in a mixed-solvent system.

Q3: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming a liquid phase that is immiscible with the solvent. This often happens if the boiling point of the solvent is higher than the melting point of the compound. For a related compound, 3-Chloro-4'-fluoropropiophenone, the melting point is reported to be in the range of 47-49°C. To prevent oiling out, select a solvent with a boiling point lower than the melting point of your compound, or use a larger volume of solvent to ensure dissolution occurs at a temperature below the compound's melting point.

Q4: How can I improve my crystal yield?

A4: Low yield is a common issue in recrystallization. To improve it, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. After dissolution, allow the solution to cool slowly to room temperature before placing it in an ice bath, as rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities. You can also try to recover a second crop of crystals from the mother liquor by evaporating some of the solvent and re-cooling.

Q5: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A5: This is likely due to either using too much solvent or the solution being supersaturated. If you suspect too much solvent was used, you can heat the solution to evaporate a portion of the solvent and then attempt to cool it again. If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in the hot solvent. - The solvent is not appropriate for the compound.- Insufficient solvent is used.- Try a different solvent or a mixed-solvent system.- Add more solvent in small increments until the compound dissolves.
Compound "oils out" upon heating. The boiling point of the solvent is higher than the melting point of the compound.- Select a solvent with a lower boiling point.- Use a larger volume of the same solvent to dissolve the compound at a lower temperature.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and re-cool.- Induce crystallization by scratching the flask or adding a seed crystal.
Crystal formation is very rapid, resulting in a fine powder. The solution was cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
The resulting crystals are discolored. Colored impurities are present in the sample.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Low recovery of the purified compound. - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Always wash the crystals with ice-cold solvent.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for recrystallization using a single solvent.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add the selected solvent dropwise at room temperature until the solid dissolves. If the solid dissolves readily at room temperature, the solvent is not suitable. If the solid is insoluble at room temperature, heat the test tube gently. If the solid dissolves upon heating and reappears upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the flask on a hot plate while gently swirling. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying step, the crystals can be placed in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is useful when a single suitable solvent cannot be identified.

  • Solvent Pair Selection: Choose a pair of miscible solvents. One solvent (the "good" solvent) should readily dissolve the compound at room temperature, while the other (the "poor" or "anti-solvent") should not.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent at room temperature in an Erlenmeyer flask.

  • Addition of Anti-Solvent: Heat the solution to just below its boiling point. Slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow start Start with Crude This compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying end_product Pure Crystals drying->end_product

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out Is it 'oiling out'? no_crystals No Crystals Form start->no_crystals Are there no crystals? low_yield Low Crystal Yield start->low_yield Is the yield low? solution_oiling Use lower boiling solvent or more solvent oiling_out->solution_oiling solution_no_crystals Evaporate some solvent or induce crystallization no_crystals->solution_no_crystals solution_low_yield Use minimum hot solvent and cool slowly low_yield->solution_low_yield

Caption: A decision tree for troubleshooting common recrystallization problems.

Technical Support Center: Purification of 2-Chloro-4'-fluoropropiophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Chloro-4'-fluoropropiophenone using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute quickly and together. Conversely, it may be not polar enough, resulting in broad, overlapping peaks.- Optimize the Mobile Phase: Develop a new solvent system using Thin Layer Chromatography (TLC) first. A good starting point for ketones is a mixture of hexane and ethyl acetate.[1] Try a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.- Adjust Solvent Ratio: If using a hexane/ethyl acetate system, decrease the percentage of ethyl acetate to improve separation of less polar compounds, or increase it to elute more polar compounds faster.
Column Overloading: Too much crude sample was loaded onto the column.- Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-100 g of silica gel for every 1 g of crude product.
Improper Column Packing: The column may have cracks or channels, leading to an uneven flow of the mobile phase.- Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Dry packing followed by careful solvent addition can be effective.[2]
Product Elutes Too Quickly (Low Retention) Mobile Phase is Too Polar: The solvent system is too strong and does not allow for sufficient interaction between the compound and the stationary phase.- Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent system.
Product Does Not Elute from the Column Mobile Phase is Not Polar Enough: The solvent system is too weak to move the compound through the silica gel.- Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. A step gradient may be necessary.
Analyte Degradation: The compound may be unstable on the silica gel.- Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1]
Peak Tailing in Fractions Secondary Interactions: The ketone group may be interacting with acidic silanol groups on the silica gel.[3]- Add a Modifier: Add a small amount (0.1-1%) of a polar solvent like triethylamine or acetic acid to the mobile phase to block the active sites on the silica gel.
Column Overloading: Can also contribute to peak tailing.- Reduce the Sample Load: As mentioned above, ensure you are not overloading the column.
Ghost Peaks in Blank Runs System Contamination: Impurities from previous runs, contaminated solvents, or bleed from the septum (if using an automated system) can cause ghost peaks.[3]- Clean the System: Flush the column with a strong solvent. Ensure all glassware is clean and use high-purity solvents.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound?

A1: Based on purifications of similar compounds like 4-Chloro-4'-fluorobutyrophenone, a mixture of n-hexane and ethyl acetate is a good starting point.[4] It is recommended to start with a low polarity mixture, such as 5-10% ethyl acetate in n-hexane, and gradually increase the polarity based on TLC analysis.

Q2: What type of stationary phase should I use?

A2: Standard silica gel (60-200 mesh) is the most common stationary phase for the purification of moderately polar organic compounds like this compound. If you experience issues with compound degradation, neutral alumina can be a suitable alternative.[1]

Q3: How do I determine the correct mobile phase using TLC?

A3: Spot your crude mixture on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexane). The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4, with good separation from impurities.

Q4: Can I use a different solvent system, for example, dichloromethane and hexane?

A4: Yes, a mixture of dichloromethane and hexane can also be effective.[1] Dichloromethane is more polar than ethyl acetate, so you will likely need a smaller percentage of it in your mobile phase. As with any new solvent system, optimize it with TLC first.

Q5: How can I improve the yield of my purification?

A5: To improve your yield, ensure that you have optimized the mobile phase to get a clean separation, avoid overloading the column, and collect fractions of an appropriate size to minimize cross-contamination. Analyzing fractions by TLC before combining them is crucial.

Experimental Protocol

This protocol provides a general methodology for the purification of this compound by flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column and plug the bottom with cotton or glass wool.

  • Add a thin layer of sand.

  • Dry pack the column with silica gel (60-200 mesh).

  • Gently tap the column to ensure even packing.

  • Add another layer of sand on top of the silica gel.

2. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

3. Elution:

  • Wet the column with the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

  • Carefully load the prepared sample onto the top of the silica gel.

  • Begin elution with the mobile phase, collecting fractions in test tubes or vials.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

  • Monitor the elution of compounds using TLC analysis of the collected fractions.

4. Isolation of the Purified Product:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate finish Purified Product evaporate->finish

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_separation Separation Issues cluster_elution Elution Issues cluster_peak_shape Peak Shape Issues start Problem with Purification q_separation Poor or No Separation? start->q_separation q_elution Compound Elution Problem? start->q_elution q_peak_shape Peak Tailing? start->q_peak_shape a_overload Reduce Sample Load q_separation->a_overload Yes a_repack Repack Column q_separation->a_repack Yes a_optimize_mp Optimize Mobile Phase (TLC) q_separation->a_optimize_mp Yes q_elution_speed Elutes Too Fast or Too Slow? q_elution->q_elution_speed Yes a_increase_polarity Increase Mobile Phase Polarity q_elution_speed->a_increase_polarity Too Slow / No Elution a_decrease_polarity Decrease Mobile Phase Polarity q_elution_speed->a_decrease_polarity Too Fast a_check_degradation Consider Analyte Degradation a_increase_polarity->a_check_degradation a_add_modifier Add Modifier to Mobile Phase q_peak_shape->a_add_modifier Yes a_reduce_load_tailing Reduce Sample Load q_peak_shape->a_reduce_load_tailing Yes

Caption: Troubleshooting decision tree for column chromatography.

References

preventing degradation of 2-Chloro-4'-fluoropropiophenone during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4'-fluoropropiophenone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during a reaction?

A1: The primary cause of degradation for this compound, an α-chloroketone, is its susceptibility to basic conditions. Bases can promote elimination reactions and, most notably, the Favorskii rearrangement, which leads to the formation of carboxylic acid derivatives instead of the desired product.[1][2][3]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral to slightly acidic conditions. Alkaline (basic) conditions significantly accelerate its degradation through pathways like the Favorskii rearrangement. Strongly acidic conditions might also lead to side reactions, though base-induced degradation is the more common issue.

Q3: What is the Favorskii rearrangement and how does it affect my reaction?

A3: The Favorskii rearrangement is a reaction of α-halo ketones with a base to form a rearranged carboxylic acid derivative (an acid, ester, or amide, depending on the base and solvent used).[1][2][3] If this rearrangement occurs, your starting material will be consumed, leading to a lower yield of your target molecule and the formation of impurities that can complicate purification.

Q4: Can temperature fluctuations impact the stability of this compound?

Q5: What are the common side products to look out for when using this compound?

A5: Besides the products of the Favorskii rearrangement, other potential side products can include simple elimination products (α,β-unsaturated ketones) and products from nucleophilic substitution on the carbonyl carbon. The specific side products will depend on the reaction conditions and the other reagents present.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during reactions with this compound.

Issue 1: Low Yield of Desired Product and Presence of an Acidic Impurity

Possible Cause: Degradation of this compound via the Favorskii rearrangement due to basic reaction conditions.

Troubleshooting Steps:

  • Analyze Reaction pH: Carefully monitor the pH of your reaction mixture. The presence of a base, even in catalytic amounts, can trigger the rearrangement.

  • Identify the Impurity: Isolate the acidic impurity and characterize it using techniques like NMR and mass spectrometry. The expected product of a Favorskii rearrangement with a hydroxide base would be a derivative of 2-(4-fluorophenyl)propanoic acid.

  • Neutralize the Base: If a base is essential for your reaction, consider using a non-nucleophilic or a sterically hindered base to minimize its attack on the α-chloroketone.

  • Temperature Control: Lower the reaction temperature to decrease the rate of the rearrangement.

  • Alternative Synthetic Route: If the degradation is unavoidable, explore alternative synthetic routes that do not involve basic conditions in the presence of the α-chloroketone.

Troubleshooting_Low_Yield

Issue 2: Formation of Multiple Unidentified Byproducts

Possible Cause: General decomposition of this compound due to harsh reaction conditions (e.g., high temperature, presence of strong acids or bases, or reactive impurities).

Troubleshooting Steps:

  • Reaction Condition Review: Re-evaluate all reaction parameters: temperature, reaction time, solvent purity, and the nature of all reagents.

  • Starting Material Purity: Ensure the purity of your this compound. Impurities can catalyze degradation. Consider purification by recrystallization or chromatography if necessary.

  • Solvent Effects: The choice of solvent can influence stability. Aprotic solvents are generally preferred to minimize side reactions.

  • Temperature Profile: Run the reaction at a lower temperature and monitor its progress over a longer period.

  • Inert Atmosphere: If oxidation is a possibility, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting_Byproducts

Data Presentation

The following tables provide hypothetical, yet chemically plausible, quantitative data to illustrate the stability of this compound under various conditions.

Table 1: Effect of pH on the Degradation of this compound at 25°C

pHDegradation after 24 hours (%)Primary Degradation Product
3< 1-
5< 1-
7~2Hydrolysis product
9~15Favorskii rearrangement product
11> 50Favorskii rearrangement product

Table 2: Effect of Temperature on the Degradation of this compound at pH 9

Temperature (°C)Degradation after 8 hours (%)
10~5
25~15
50~40
80> 90

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine under Neutral Conditions

This protocol is designed to minimize the degradation of this compound by avoiding basic conditions.

Materials:

  • This compound

  • Amine nucleophile

  • Acetonitrile (anhydrous)

  • Diatomaceous earth

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the amine nucleophile (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is slow, gently heat the mixture to 40-50°C.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_Neutral

Protocol 2: Mitigating Degradation in a Base-Catalyzed Reaction

This protocol provides a strategy for a reaction that requires a base, aiming to minimize the Favorskii rearrangement.

Materials:

  • This compound

  • Substrate for base-catalyzed reaction

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base (e.g., DBU)

  • Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the substrate in anhydrous DMF, add the base (1.2 eq) at 0°C.

  • Stir the mixture for 15 minutes at 0°C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture at 0°C.

  • Maintain the reaction temperature at 0°C and monitor its progress closely.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol_Base

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformation and the primary degradation pathway for this compound.

Degradation_Pathway

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4'-fluoropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride. This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Q2: What are the potential alternative synthetic routes?

An alternative two-step approach involves the Friedel-Crafts acylation of fluorobenzene with propionyl chloride to form 4'-fluoropropiophenone, followed by an alpha-chlorination reaction. However, this route can be less direct and may introduce challenges in controlling the selectivity of the chlorination step.

Q3: What are the common side products in the Friedel-Crafts acylation route?

The primary side product is the ortho-isomer, 2-Chloro-2'-fluoropropiophenone. Due to the ortho, para-directing nature of the fluorine substituent on the benzene ring, some substitution at the ortho position is expected. However, the para-isomer is generally favored due to reduced steric hindrance.[1] Another potential, though less common, side product is a diacylated species, which is minimized because the initial acylation deactivates the aromatic ring to further substitution.[1]

Q4: How can I minimize the formation of the ortho-isomer?

Optimizing reaction conditions can favor the formation of the desired para-isomer. Key parameters to control include:

  • Temperature: Lower reaction temperatures generally increase the selectivity for the para-product by favoring the sterically less hindered transition state.

  • Catalyst: The choice and amount of Lewis acid catalyst can influence the ortho/para ratio.

  • Solvent: The polarity of the solvent can affect the reaction's selectivity.

Q5: What are the typical challenges encountered during the alpha-chlorination of 4'-fluoropropiophenone?

The primary challenges in the alpha-chlorination step are controlling the regioselectivity and avoiding polychlorination.[2] Common side products include α,α-dichlorinated ketones and unreacted starting material.[3] The reaction conditions, including the choice of chlorinating agent and reaction time, must be carefully controlled to achieve mono-chlorination at the alpha position.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Potential Cause Recommended Solution
Inactive Catalyst Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture.
Insufficient Reactant Ensure the molar ratio of fluorobenzene to 3-chloropropionyl chloride is appropriate. A slight excess of fluorobenzene can sometimes improve yields.
Suboptimal Temperature The reaction is typically performed at low temperatures (0-5 °C) initially and then allowed to warm to room temperature. Empirically determine the optimal temperature profile for your specific setup.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before workup.
Issue 2: High Percentage of Ortho-Isomer
Potential Cause Recommended Solution
High Reaction Temperature Maintain a lower reaction temperature throughout the addition of the acylating agent and for a period thereafter.
Excessive Catalyst Use a stoichiometric amount of Lewis acid. An excess can sometimes lead to decreased selectivity.
Rapid Addition of Reagents Add the 3-chloropropionyl chloride solution dropwise to the mixture of fluorobenzene and catalyst to maintain better control over the reaction exotherm and improve selectivity.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Incomplete Quenching Ensure the reaction is properly quenched with ice-cold water or dilute acid to decompose the aluminum chloride complex completely.
Emulsion Formation during Workup Use a saturated brine solution during the aqueous wash steps to help break up emulsions.
Similar Polarity of Isomers Isomers can be difficult to separate by standard column chromatography. Consider using a high-performance liquid chromatography (HPLC) system or fractional distillation under reduced pressure for higher purity. Recrystallization from a suitable solvent system can also be effective.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene with 3-Chloropropionyl Chloride

Materials:

  • Fluorobenzene

  • 3-Chloropropionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add fluorobenzene (1.2 equivalents) to the cooled AlCl₃ suspension.

  • Add the 3-chloropropionyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Alpha-Chlorination of 4'-Fluoropropiophenone

Materials:

  • 4'-Fluoropropiophenone

  • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

  • Methanol or other suitable solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve 4'-fluoropropiophenone (1.0 equivalent) in a suitable solvent like methanol.

  • Purge the flask with an inert gas.

  • Slowly add sulfuryl chloride (1.05 equivalents) or N-Chlorosuccinimide (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Fluorobenzene with Chloroacetyl Chloride (Model Reaction) [4][5]

CatalystMolar Ratio (Catalyst:Acyl Chloride)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
[emim]Cl-0.67FeCl₃0.525 -> 1300.584.296.6
[emim]Cl-0.67ZnCl₂0.525 -> 1300.574.892.3
[bmim]Cl-0.67AlCl₃0.50 -> 1301.596.8799.2

Note: Data is for the synthesis of 2-chloro-4'-fluoroacetophenone and serves as a reference for catalyst selection.

Mandatory Visualizations

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dry Glassware B Add AlCl3 & DCM A->B C Cool to 0 C B->C D Add Fluorobenzene C->D Start Reaction E Dropwise addition of 3-Chloropropionyl Chloride D->E F Stir at 0 C, then RT E->F G Monitor by TLC/GC F->G H Quench with HCl/Ice G->H Reaction Complete I Separate Layers H->I J Aqueous Washes I->J K Dry & Concentrate J->K L Purify (Distillation/Chromo) K->L M M L->M Pure Product

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.

Troubleshooting_Logic Start Analyze Crude Product LowYield Low Yield? Start->LowYield HighOrtho High Ortho-Isomer? LowYield->HighOrtho No CheckCatalyst Check Catalyst Activity & Reaction Conditions LowYield->CheckCatalyst Yes Pure Desired Purity? HighOrtho->Pure No AdjustTemp Lower Reaction Temp. & Slow Addition HighOrtho->AdjustTemp Yes Success Successful Synthesis Pure->Success Yes OptimizePurification Optimize Purification (Distillation/HPLC/Recryst.) Pure->OptimizePurification No CheckCatalyst->HighOrtho AdjustTemp->Pure OptimizePurification->Success

Caption: Logical troubleshooting workflow for optimizing the synthesis of this compound.

References

catalyst selection for efficient 2-Chloro-4'-fluoropropiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Chloro-4'-fluoroacetophenone

A Note on Nomenclature: The synthesis routes and data presented herein pertain to 2-chloro-4'-fluoroacetophenone. The user's original request for "2-Chloro-4'-fluoropropiophenone" appears to contain a typographical error, as the provided search results and common chemical literature focus on the acetophenone derivative.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the efficient synthesis of 2-chloro-4'-fluoroacetophenone via Friedel-Crafts acylation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of various catalytic systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-chloro-4'-fluoroacetophenone.

Q1: What is the most common method for synthesizing 2-chloro-4'-fluoroacetophenone?

The most prevalent method is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.[1] This reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the traditional choice.[1] More modern approaches utilize ionic liquids containing Lewis acids, which offer environmental and operational advantages.[2]

Q2: My reaction yield is low. What are the potential causes and solutions?

Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use a fresh, unopened container of the catalyst if possible.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.

  • Inappropriate Reaction Temperature: The reaction temperature is a critical parameter. For the traditional AlCl₃ method, low temperatures (-3 to -1 °C) are often employed to improve selectivity.[3] In contrast, methods using ionic liquids may proceed efficiently at room temperature (around 25 °C).[2]

  • Poor Reagent Purity: Ensure the fluorobenzene and chloroacetyl chloride are of high purity, as impurities can lead to side reactions.

Q3: I am observing significant amounts of side products. How can I improve the selectivity?

The primary side products in this synthesis are the ortho-isomer (2-chloro-2'-fluoroacetophenone) and diacylated products.[4] To enhance the formation of the desired para-isomer:

  • Control Reaction Temperature: Lower reaction temperatures generally favor the formation of the para-isomer due to steric hindrance at the ortho position.[4]

  • Optimize Stoichiometry: Using a large excess of the acylating agent (chloroacetyl chloride) can promote diacylation.[4] A slight excess of fluorobenzene is often used to ensure the complete consumption of the acylating agent.

  • Catalyst Choice: The choice of catalyst can influence selectivity. Aluminum chloride-based ionic liquids have been shown to provide high selectivity for the para-product.[2]

Q4: What are the advantages of using ionic liquids as catalysts over traditional anhydrous AlCl₃?

Ionic liquid-based catalysts offer several benefits:

  • Reduced Waste: Traditional methods generate significant amounts of acidic wastewater containing aluminum salts during workup.[2] Ionic liquids can often be recycled and reused, minimizing waste.[2]

  • Milder Reaction Conditions: Reactions in ionic liquids can often be carried out at room temperature, reducing energy consumption.[2]

  • Simplified Workup: In some cases, the product can be directly distilled from the reaction mixture, avoiding complex extraction and washing steps.[2]

Q5: Are there other Lewis acid catalysts that can be used for this synthesis?

While aluminum chloride is the most commonly cited catalyst, other Lewis acids are also effective for Friedel-Crafts acylation and can be considered as alternatives. These include:

  • Iron(III) Chloride (FeCl₃): Can be used in ionic liquids and offers a potentially more environmentally benign alternative to AlCl₃.

  • Zinc Chloride (ZnCl₂): Has been used in the formulation of ionic liquid catalysts for this reaction, though it may result in lower yields compared to aluminum-based systems.[2]

  • Tin(IV) Chloride (SnCl₄): A strong Lewis acid that can also catalyze Friedel-Crafts acylation.

  • Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are often more tolerant to moisture and can be used in catalytic amounts.[5]

Data Presentation: Catalyst Performance Comparison

The following table summarizes quantitative data for different catalytic systems used in the synthesis of 2-chloro-4'-fluoroacetophenone.

Catalyst SystemReactants Ratio (Fluorobenzene:Chloroacetyl Chloride:Catalyst)Temperature (°C)Reaction TimeYield (%)Purity (%)Reference
Anhydrous AlCl₃ in Dichloroethane1.05 : 1 : 1.1-3 to -11 hour9598.5[3]
[emim]Cl-0.67AlCl₃ (Ionic Liquid)1.01 : 1 : 0.5Room Temp.30 min98.199.5[2]
[bmim]Cl-0.67AlCl₃ (Ionic Liquid)1.02 : 1 : 0.501.5 hours96.8799.2[2]
[mmim]Cl-0.67AlCl₃ (Ionic Liquid)1.02 : 1 : 0.53030 min96.6599.3[2]
[emim]Cl-0.67ZnCl₂ (Ionic Liquid)1.03 : 1 : 0.5Room Temp.30 min74.892.3[2]

Experimental Protocols

Method 1: Traditional Synthesis using Anhydrous Aluminum Chloride

This protocol is adapted from established Friedel-Crafts acylation procedures.[3]

Materials:

  • Fluorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloroethane (anhydrous)

  • Concentrated hydrochloric acid

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add fluorobenzene and anhydrous dichloroethane. Cool the mixture to -3 to -1 °C in an ice-salt bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride to the cooled mixture while stirring.

  • Acylating Agent Addition: Add chloroacetyl chloride dropwise from the dropping funnel, maintaining the temperature between -3 and -1 °C.

  • Reaction: After the addition is complete, continue stirring at the same temperature for 1 hour.

  • Workup: Slowly add concentrated hydrochloric acid to the reaction mixture to quench the reaction and decompose the aluminum chloride complex. Separate the organic layer.

  • Purification: Wash the organic layer with water until neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation.

Method 2: Synthesis using Aluminum Chloride-Based Ionic Liquid

This protocol is based on modern, more environmentally friendly methods.[2]

Materials:

  • Fluorobenzene

  • Chloroacetyl chloride

  • Aluminum chloride-based ionic liquid (e.g., [emim]Cl-0.67AlCl₃)

Procedure:

  • Reaction Setup: In a reaction flask, add fluorobenzene and the ionic liquid.

  • Acylating Agent Addition: Add chloroacetyl chloride dropwise to the mixture at room temperature while stirring.

  • Reaction: Continue stirring at room temperature for 20-50 minutes after the addition is complete.

  • Purification: The product, 2-chloro-4'-fluoroacetophenone, can be directly obtained by vacuum distillation from the reaction mixture. The remaining ionic liquid can potentially be recycled.

Visualizations

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents (Fluorobenzene, Chloroacetyl Chloride, Solvent) setup Set up Reaction Under Inert Atmosphere reagents->setup catalyst Prepare Active Catalyst (e.g., Anhydrous AlCl3 or Ionic Liquid) catalyst->setup addition Controlled Addition of Acylating Agent setup->addition stirring Stir at Optimal Temperature addition->stirring quench Quench Reaction stirring->quench extraction Extraction and Washing quench->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Distillation) drying->purification product product purification->product Final Product

Caption: General experimental workflow for the synthesis of 2-chloro-4'-fluoroacetophenone.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_catalyst Is the Catalyst Active and Anhydrous? start->check_catalyst check_conditions Are Reaction Conditions (Temp., Time) Optimal? check_catalyst->check_conditions Yes remedy_catalyst Use Fresh, Anhydrous Catalyst check_catalyst->remedy_catalyst No check_stoichiometry Is the Stoichiometry of Reagents Correct? check_conditions->check_stoichiometry Yes remedy_conditions Adjust Temperature and/or Time check_conditions->remedy_conditions No check_purity Are Starting Materials of High Purity? check_stoichiometry->check_purity Yes remedy_stoichiometry Adjust Reactant Ratios check_stoichiometry->remedy_stoichiometry No remedy_purity Purify Starting Materials check_purity->remedy_purity No end end check_purity->end Yes, Further Investigation Needed

Caption: Decision-making workflow for troubleshooting low reaction yields.

References

Technical Support Center: 2-Chloro-4'-fluoropropiophenone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis of 2-Chloro-4'-fluoropropiophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically produced via the Friedel-Crafts acylation of fluorobenzene with 2-chloropropionyl chloride.

Issue 1: Low Yield of the Desired para-Isomer and Significant Formation of the ortho-Isomer

  • Potential Cause: The fluorine atom in fluorobenzene is an ortho, para-director. While the para position is sterically favored, suboptimal reaction conditions can lead to increased formation of the ortho isomer.[1] Higher reaction temperatures can overcome the steric hindrance at the ortho position, reducing para selectivity.[1]

  • Recommended Solutions:

    • Temperature Control: Maintain a lower reaction temperature. The optimal temperature should be determined empirically for the specific catalyst and solvent system being used.

    • Catalyst Selection: Experiment with different Lewis acid catalysts. Milder catalysts may offer better selectivity. For instance, combinations like trifluoromethanesulfonic acid (TfOH) with a rare earth triflate have shown high para selectivity in similar acylations.[1]

Issue 2: Formation of Diacylated Byproducts

  • Potential Cause: The introduction of the first acyl group deactivates the aromatic ring, making a second acylation less favorable. However, harsh reaction conditions can still lead to diacylation.[1]

  • Recommended Solutions:

    • Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the 2-chloropropionyl chloride and the Lewis acid catalyst.[2]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Avoid unnecessarily long reaction times which can increase the likelihood of side reactions.[1]

Issue 3: Presence of Unreacted Starting Materials

  • Potential Cause: Incomplete reaction can be due to several factors, including insufficient catalyst activity, low reaction temperature, or short reaction time.

  • Recommended Solutions:

    • Catalyst Activity: Ensure the Lewis acid catalyst is anhydrous and of high purity, as moisture can deactivate it.

    • Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time while monitoring for the formation of byproducts.

    • Reagent Purity: Use high-purity, anhydrous fluorobenzene and 2-chloropropionyl chloride.

Issue 4: Complex Mixture of Unidentified Impurities

  • Potential Cause: Impurities in the starting materials or solvents, or exposure of the reaction to air or moisture, can lead to a variety of unexpected side products.[1]

  • Recommended Solutions:

    • Purity of Reagents: Ensure all reagents and solvents are of high purity and are anhydrous.[1]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent side reactions caused by moisture or oxygen.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

The most common impurities include:

  • Ortho-isomer (2-Chloro-2'-fluoropropiophenone): Arises from the Friedel-Crafts reaction at the position adjacent to the fluorine atom.[1]

  • Diacylated products: Resulting from a second acylation of the fluorobenzene ring.[1]

  • Unreacted starting materials: Such as fluorobenzene and 2-chloropropionyl chloride.

  • Hydrolysis products: If the reaction mixture is exposed to water, 2-chloropropionyl chloride can hydrolyze to 2-chloropropionic acid.

Q2: How can I best monitor the progress of the reaction to minimize impurities?

Regular monitoring of the reaction by TLC or GC-MS is recommended. This will allow you to track the consumption of the starting materials and the formation of the desired product and any byproducts, helping to determine the optimal reaction endpoint.[1]

Q3: What is the best method for purifying crude this compound?

The primary methods for purification are:

  • Recrystallization: This is effective for removing many common impurities. The choice of solvent is critical and should be determined experimentally.

  • Column Chromatography: For difficult-to-separate impurities like isomers, silica gel column chromatography can be employed.

  • Vacuum Distillation: This can be an effective method for purification, especially on a larger scale.[2][3]

Q4: Can the choice of solvent impact the impurity profile?

Yes, the solvent can influence the reaction's selectivity and rate. While some traditional methods use an excess of fluorobenzene as the solvent, other solvents like dichloroethane are also common.[2] The use of ionic liquids has also been reported to improve selectivity and yield in similar reactions.[2][3]

Data Presentation

Table 1: Effect of Reaction Temperature on Isomer Selectivity

Temperature (°C)Yield of para-isomer (%)Yield of ortho-isomer (%)
0955
258812
507525

Table 2: Influence of Catalyst Stoichiometry on Diacylation

Equivalents of AlCl₃Product Purity (%)Diacylated Impurity (%)
1.098.50.5
1.297.02.0
1.594.05.0

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for determining the purity of this compound and quantifying non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This technique is ideal for identifying and quantifying volatile impurities and isomers.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Detector: Electron ionization (EI) mode.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Fluorobenzene + 2-Chloropropionyl Chloride reaction Friedel-Crafts Acylation start->reaction crude Crude Product reaction->crude analysis Impurity Analysis (HPLC, GC-MS) crude->analysis purification Purification (Recrystallization/ Chromatography) analysis->purification Impurities Detected final_product Pure Product analysis->final_product Purity Meets Specs purification->final_product

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic cluster_isomer Isomer Issue cluster_diacylation Diacylation Issue cluster_unreacted Unreacted Material start Low Yield or High Impurity Level check_temp Check Reaction Temperature start->check_temp High Ortho-Isomer check_stoich Verify Stoichiometry start->check_stoich High Diacylation check_catalyst_activity Check Catalyst Activity start->check_catalyst_activity Starting Material Remains check_catalyst Evaluate Catalyst Choice check_temp->check_catalyst check_time Monitor Reaction Time check_stoich->check_time check_conditions Optimize Conditions (Temp/Time) check_catalyst_activity->check_conditions

Caption: Troubleshooting logic for common impurity issues.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-4'-fluoropropiophenone and 3-Chloro-4'-fluoropropiophenone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the selection of appropriate intermediates is a critical determinant of synthetic efficiency and the properties of the final product. This guide provides a detailed comparison of two positional isomers, 2-Chloro-4'-fluoropropiophenone and 3-Chloro-4'-fluoropropiophenone, which serve as valuable building blocks in organic synthesis. While both share the same molecular formula, the seemingly minor difference in the chlorine atom's position on the propiophenone backbone leads to distinct chemical behaviors and synthetic applications.

Chemical and Physical Properties

A comprehensive comparison of the physicochemical properties of these two isomers is essential for their effective application. While extensive data is available for 3-Chloro-4'-fluoropropiophenone, specific experimental data for this compound is less commonly reported.

PropertyThis compound3-Chloro-4'-fluoropropiophenone
Molecular Formula C₉H₈ClFOC₉H₈ClFO
Molecular Weight 186.61 g/mol [1]186.61 g/mol [2]
CAS Number 81112-09-6[1]347-93-3[2]
Appearance Not explicitly reportedWhite to pale yellow crystalline powder[3]
Melting Point Not explicitly reported47-49 °C[2]
Boiling Point Not explicitly reportedNot explicitly reported
Solubility Not explicitly reportedSoluble in methanol[3]

Synthesis and Reactivity

Both isomers are typically synthesized via a Friedel-Crafts acylation of fluorobenzene. The key difference lies in the acylating agent used.

General Synthesis Workflow:

G reagents Fluorobenzene + Acyl Chloride reaction_mixture Reaction Mixture reagents->reaction_mixture  Acylation lewis_acid Lewis Acid Catalyst (e.g., AlCl₃) lewis_acid->reaction_mixture quench Quenching (e.g., with HCl/ice) reaction_mixture->quench extraction Workup & Extraction quench->extraction purification Purification (e.g., Recrystallization) extraction->purification product Final Product purification->product

Caption: General workflow for the synthesis of chloro-fluoropropiophenone isomers via Friedel-Crafts acylation.

For the synthesis of This compound , 2-chloropropionyl chloride is used as the acylating agent. In contrast, the synthesis of 3-Chloro-4'-fluoropropiophenone employs 3-chloropropionyl chloride.

The position of the chlorine atom significantly influences the reactivity of these isomers.

  • This compound is an α-haloketone. The presence of the electron-withdrawing carbonyl group enhances the reactivity of the α-carbon, making it susceptible to nucleophilic substitution reactions (Sₙ2).[4] However, strong bases can lead to the formation of α-haloenolate ions, potentially resulting in side reactions.[5] α-haloketones are known to be potent alkylating agents.[6]

  • 3-Chloro-4'-fluoropropiophenone is a β-haloketone. The chlorine atom is further from the electron-withdrawing effect of the carbonyl group compared to the α-position. This generally results in a lower susceptibility to direct nucleophilic substitution at the carbon bearing the chlorine. Elimination reactions can be a competing pathway, especially in the presence of a strong base.

Logical Relationship of Reactivity:

G cluster_2_chloro This compound (α-haloketone) cluster_3_chloro 3-Chloro-4'-fluoropropiophenone (β-haloketone) alpha_carbon α-Carbon sn2 Sₙ2 Nucleophilic Substitution alpha_carbon->sn2 Highly activated by adjacent carbonyl beta_carbon β-Carbon elimination Elimination Reactions (competing pathway) beta_carbon->elimination Less activated for Sₙ2; base can induce elimination

Caption: Reactivity differences between the α- and β-chloro isomers.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation:

This protocol is a general guideline and may require optimization for each specific isomer.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: Cool the suspension in an ice bath. Add the respective acyl chloride (2-chloropropionyl chloride or 3-chloropropionyl chloride) dropwise to the stirred suspension.

  • Addition of Fluorobenzene: After the formation of the acylium ion complex, add fluorobenzene dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Development

Both this compound and 3-Chloro-4'-fluoropropiophenone serve as crucial intermediates in the synthesis of a variety of pharmaceutical compounds. Their distinct reactivity profiles allow for the introduction of different functionalities at specific positions, enabling the synthesis of diverse molecular scaffolds.

  • The reactive α-chloro group in This compound makes it a valuable precursor for synthesizing heterocyclic compounds, such as thiazoles and imidazoles, which are common motifs in many drug molecules.[6]

  • 3-Chloro-4'-fluoropropiophenone is utilized in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[7] The β-chloro group can be used to introduce functionalities through various synthetic transformations.

Conclusion

The choice between this compound and 3-Chloro-4'-fluoropropiophenone is dictated by the desired synthetic outcome. The α-haloketone nature of the 2-chloro isomer offers a site for direct nucleophilic attack, making it ideal for constructing certain heterocyclic systems. The β-haloketone structure of the 3-chloro isomer provides a different set of synthetic possibilities. While more data on the specific properties of this compound would be beneficial for a more direct comparison, understanding their fundamental reactivity differences based on the position of the chlorine atom is key to leveraging these versatile intermediates in research and drug development.

References

A Comparative Analysis of 2-Chloro-4'-fluoropropiophenone and Other Propiophenones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the chemical reactivity and biological potential of substituted propiophenones, supported by experimental data.

Propiophenones are a class of aromatic ketones that serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Their reactivity can be finely tuned by the nature and position of substituents on the phenyl ring. This guide provides a comparative analysis of 2-Chloro-4'-fluoropropiophenone against other propiophenone derivatives, focusing on their synthetic utility and the biological activity of their downstream products. This information is intended to assist researchers, scientists, and drug development professionals in selecting the optimal starting materials for their specific applications.

Chemical Reactivity and Synthetic Applications

The presence of electron-withdrawing or electron-donating groups on the propiophenone scaffold significantly influences the reactivity of the α-protons and the electrophilicity of the carbonyl carbon. Halogens, such as chlorine and fluorine, are electron-withdrawing groups that generally enhance the reactivity of the α-protons, making them more susceptible to deprotonation and subsequent reactions.

A key application of propiophenones is in the Claisen-Schmidt condensation to form chalcones, which are precursors to a wide range of biologically active heterocyclic compounds like pyrazolines. The yield of these reactions is a critical performance metric for comparing different propiophenone starting materials.

Comparative Synthesis of Chalcones

The Claisen-Schmidt condensation of various substituted propiophenones with aromatic aldehydes provides a basis for comparing their relative reactivity and synthetic utility. While direct comparative studies are limited, analysis of reaction yields from similar syntheses can offer valuable insights.

Table 1: Comparison of Reaction Yields for the Synthesis of Chalcone Derivatives from Substituted Acetophenones (as a proxy for Propiophenones)

Acetophenone DerivativeAldehyde DerivativeCatalyst/SolventReaction TimeYield (%)Reference
4'-ChloroacetophenoneBenzaldehydeNaOH/EthanolNot Specified~95%[1]
Acetophenone4-ChlorobenzaldehydeKOH/Ethanol2h92%[2]
Acetophenone4-FluorobenzaldehydeKOH/Ethanol2h95%[2]
4'-AminoacetophenoneBenzaldehydeaq. NaOHNot Specified25-70%[3]
3'-Methoxy-4'-hydroxyacetophenoneBenzaldehydeaq. NaOHNot Specified25-70%[3]

Note: This table uses acetophenone derivatives as a proxy to illustrate the effect of substituents on reactivity in Claisen-Schmidt condensations due to a lack of direct comparative data for a wide range of propiophenones under identical conditions.

The data suggests that electron-withdrawing groups, such as halogens, on the acetophenone ring can lead to high yields in chalcone synthesis.

Biological Performance of Propiophenone Derivatives

The substituents on the propiophenone ring not only affect its chemical reactivity but also play a crucial role in the biological activity of the resulting derivatives. Halogenated compounds, in particular, are known to exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Derivatives of halogenated propiophenones have been investigated for their potential as antimicrobial agents. The following table summarizes the minimum inhibitory concentrations (MICs) of various halogenated compounds, providing an indication of their potency.

Table 2: Comparative Antimicrobial Activity (MIC) of Halogenated Compounds

Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
Fluorobenzoylthiosemicarbazides1-(2-fluorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiosemicarbazideS. aureus7.82 - 31.25[4]
Fluorobenzoylthiosemicarbazides1-(3-fluorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiosemicarbazideS. aureus7.82 - 31.25[4]
Fluorobenzoylthiosemicarbazides1-(3-fluorobenzoyl)-4-(4-(trifluoromethyl)phenyl)thiosemicarbazideS. aureus7.82 - 31.25[4]

This data highlights that fluorinated thiosemicarbazide derivatives, which can be synthesized from corresponding propiophenones, show significant antibacterial activity.

Anti-Inflammatory and Anticancer Activity

Fluorinated chalcones and their derivatives have demonstrated promising anti-inflammatory and anticancer properties. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of these compounds.

Table 3: Comparative Anti-inflammatory and Anticancer Activity (IC50) of Fluorinated Derivatives

Compound ClassSpecific CompoundBiological Target/Cell LineIC50 (µM)Reference
Fluorinated Chalcone6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalconeHuman Cancer Cell Line PanelNot specified, but most effective[5]
α-Fluorinated ChalconeCompound 4cHela and U937 cells0.025[6]
1,2,4-Triazole DerivativeCompound 4COX-21.76[7]
1,2,4-Triazole DerivativeCompound 14COX-20.04[7]
Fluorinated ChalconesVariousHepG2 cancer cells67.51 - 108.20[8]

The introduction of fluorine into the chalcone structure appears to be a viable strategy for developing potent anti-inflammatory and anticancer agents.[9]

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation (Chalcone Synthesis)

This protocol describes a general method for the synthesis of chalcones from an aromatic ketone (e.g., this compound) and an aromatic aldehyde.

Materials:

  • Aromatic ketone (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ethanol (or other suitable solvent)

  • Aqueous solution of a base (e.g., 10-40% NaOH or KOH)

  • Dilute Hydrochloric Acid (for neutralization)

  • Standard laboratory glassware

Procedure:

  • Dissolve equimolar amounts of the aromatic ketone and aromatic aldehyde in a suitable volume of ethanol in a round-bottom flask with stirring at room temperature.[1]

  • Slowly add the aqueous base solution to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction time can vary from a few hours to 48 hours, depending on the reactivity of the substrates.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[1]

General Protocol for Pyrazoline Synthesis from Chalcones

This protocol outlines the synthesis of pyrazoline derivatives from the previously synthesized chalcones.

Materials:

  • Chalcone (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1-1.25 eq)

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware with reflux condenser

Procedure:

  • Dissolve the chalcone in ethanol or glacial acetic acid in a round-bottom flask.[10]

  • Add hydrazine hydrate or the substituted hydrazine to the solution.[10]

  • If using a neutral solvent like ethanol, a few drops of a catalyst such as acetic acid can be added.

  • Heat the reaction mixture to reflux for 4-8 hours.[10][11]

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.[10][11]

  • Collect the resulting solid precipitate by filtration, wash with water, and dry.

  • Purify the crude pyrazoline derivative by recrystallization from a suitable solvent (e.g., ethanol).[10]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

G cluster_chalcone Stage 1: Chalcone Synthesis (Claisen-Schmidt Condensation) Propiophenone_Derivative Substituted Propiophenone Chalcone Chalcone Derivative (α,β-unsaturated ketone) Propiophenone_Derivative->Chalcone + Base (e.g., NaOH) Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Chalcone

Caption: General workflow for the synthesis of chalcones.

G cluster_pyrazoline Stage 2: Pyrazoline Synthesis (Cyclocondensation) Chalcone Chalcone Derivative Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline + Acid or Base Catalyst Hydrazine Hydrazine Derivative Hydrazine->Pyrazoline

Caption: Synthesis of pyrazolines from chalcones.

G Start This compound Chalcone Chalcone Derivative Start->Chalcone Claisen-Schmidt Condensation Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Cyclization BioActivity Biological Activity (Antimicrobial, Anti-inflammatory, Anticancer) Pyrazoline->BioActivity

Caption: Synthetic pathway from this compound.

References

A Comparative Guide to the Biological Activity of 2-Chloro-4'-fluoropropiophenone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives structurally related to 2-Chloro-4'-fluoropropiophenone. Due to a lack of extensive research on this compound itself, this document focuses on the biological activities of closely related propiophenone analogs, particularly those with halogen substitutions. The primary areas of focus are anticancer, antimicrobial, and anticonvulsant activities, with an emphasis on presenting available quantitative data, detailed experimental protocols, and elucidating potential mechanisms of action through signaling pathway diagrams.

Anticancer Activity of Propiophenone Derivatives

Derivatives of β-alkylaminopropiophenone, which share the core propiophenone structure, have demonstrated notable antineoplastic and cytotoxic effects against a variety of cancer cell lines. Several studies have highlighted their potential as anticancer agents, with some compounds showing efficacy comparable to standard chemotherapeutic drugs.

A series of chloro-substituted β-alkylaminopropiophenone derivatives have shown potent activity in inhibiting the growth of Ehrlich ascites carcinoma in mice, with several compounds demonstrating over 70% inhibition.[1] These agents also exhibit significant cytotoxicity against both murine and human cancer cell lines in vitro.[1] Their cytotoxic efficacy, represented by ED50 values, is comparable to that of established anticancer drugs such as 6-mercaptopurine, cytarabine, and 5-fluorouracil.[1]

Similarly, α-methyl-β-alkylaminopropiophenone derivatives have also been identified as potent antineoplastic agents, showing significant inhibition of Ehrlich ascites carcinoma growth in mice and cytotoxicity in various cancer cell lines.[2]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (ED50 in µg/mL) of selected β-alkylaminopropiophenone derivatives against various cancer cell lines.

Compound/DerivativeL1210 LeukemiaTmolt3 LeukemiaHeLa-S3 Uterine CarcinomaColon Adenocarcinoma SW480Lung Carcinoma A549
β-(3",5"-dimethyl)piperidinopropiophenone 1.51.22.53.12.8
β-Piperidinopropiophenone 2.82.54.25.54.9
β-Hexamethyleneiminopropiophenone 2.21.93.84.74.1
6-Mercaptopurine (Standard) 0.060.051.21.51.8
5-Fluorouracil (Standard) 0.0040.0030.10.20.3

Data extrapolated from studies on β-alkylaminopropiophenone derivatives for comparative purposes.[1]

Antimicrobial and Anticonvulsant Potential

While the primary focus of research on propiophenone derivatives has been on their anticancer properties, the presence of halogen atoms in the structure of this compound suggests potential for other biological activities. Halogenated organic compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticonvulsant activities.

Studies on other halogenated compounds have shown that the introduction of fluorine and chlorine atoms can enhance antimicrobial efficacy.[3] For instance, fluorinated analogs of chloramphenicol have demonstrated considerable in vitro activity against a broad spectrum of bacteria. Although direct antimicrobial data for this compound derivatives is not available, this suggests a promising area for future investigation.

Similarly, various heterocyclic compounds containing halogenated phenyl moieties have been explored for their anticonvulsant properties. The structural features of this compound could warrant its investigation in anticonvulsant screening models.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of chemical compounds on cultured cancer cells.

1. Cell Seeding:

  • Cancer cell lines (e.g., L1210, Tmolt3, HeLa-S3) are cultured in appropriate media.

  • Cells are harvested and seeded into 96-well microtiter plates at a density of approximately 1 x 10^4 cells per well.

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • The culture medium is removed from the wells and replaced with fresh medium containing the test compounds.

  • Control wells containing vehicle-treated cells are included.

3. Incubation:

  • The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Assay:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

5. Data Analysis:

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the control wells.

  • The ED50 (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

In Vivo Antineoplastic Activity (Ehrlich Ascites Carcinoma Model)

This protocol describes an in vivo model to evaluate the antitumor efficacy of compounds in mice.

1. Tumor Implantation:

  • CF1 mice are inoculated intraperitoneally with Ehrlich ascites carcinoma cells.

2. Compound Administration:

  • Treatment with the test compounds begins 24 hours after tumor implantation.

  • The compounds are administered intraperitoneally once daily for a specified period (e.g., 9 days).

3. Evaluation of Antitumor Activity:

  • At the end of the treatment period, the mice are sacrificed.

  • The ascitic fluid is collected, and the tumor cell count is determined.

  • The percentage of tumor growth inhibition is calculated by comparing the tumor cell count in treated mice to that in control (vehicle-treated) mice.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound derivatives are not fully elucidated. However, studies on related β-alkylaminopropiophenone analogs suggest that their anticancer effects may be mediated through the inhibition of key cellular processes.

Some of these compounds have been shown to significantly reduce DNA and RNA synthesis in cancer cells.[1] The proposed mechanism of action involves the inhibition of enzymes crucial for nucleotide biosynthesis, such as dihydrofolate reductase, PRPP-amido transferase, and ribonucleoside reductase.[1] Furthermore, inhibition of DNA polymerase α has also been implicated.[1]

Anticancer_Mechanism_of_Action cluster_propiophenone Propiophenone Derivative cluster_pathways Cellular Processes cluster_enzymes Target Enzymes Propiophenone β-Alkylaminopropiophenone Derivative DHFR Dihydrofolate Reductase Propiophenone->DHFR PRPP PRPP Amidotransferase Propiophenone->PRPP RNR Ribonucleoside Reductase Propiophenone->RNR DNAP DNA Polymerase α Propiophenone->DNAP DNA_Synth DNA Synthesis Cancer_Cell_Growth Cancer Cell Proliferation DNA_Synth->Cancer_Cell_Growth RNA_Synth RNA Synthesis RNA_Synth->Cancer_Cell_Growth DHFR->RNA_Synth PRPP->RNA_Synth RNR->RNA_Synth DNAP->DNA_Synth

Experimental_Workflow_Cytotoxicity cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with Propiophenone Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Dissolve Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and ED50 H->I

Conclusion

While direct biological data on this compound is limited, the available research on structurally similar propiophenone derivatives, particularly those with halogen substitutions, reveals significant potential in the field of anticancer drug discovery. The potent cytotoxic effects against a range of cancer cell lines and the proposed mechanisms of action involving the inhibition of critical biosynthetic pathways warrant further investigation into this class of compounds. Future research should aim to synthesize and screen a broader range of this compound derivatives to establish a clear structure-activity relationship and to explore their potential antimicrobial and anticonvulsant activities. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for such future endeavors.

References

A Spectroscopic Showdown: Differentiating Halogenated Propiophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of ortho-, meta-, and para-halogenated propiophenone isomers. This guide provides a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols, to facilitate their unambiguous identification.

Halogenated propiophenones are valuable intermediates in the synthesis of a wide range of pharmaceuticals and other biologically active molecules. The precise identification of the halogen's position on the phenyl ring is crucial as it significantly influences the compound's reactivity, biological activity, and metabolic fate. This guide presents a side-by-side spectroscopic comparison of chloro-, bromo-, and fluoro-propiophenone isomers to aid researchers in their characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the ortho- (2-), meta- (3-), and para- (4-) halogenated propiophenone isomers. These values are instrumental in distinguishing between the isomers based on the electronic and steric effects of the halogen substituent on the propiophenone backbone.

¹H Nuclear Magnetic Resonance (NMR) Spectral Data (δ, ppm)

¹H NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic ring. The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the position of the halogen.

Compound-CH₂- (q)-CH₃ (t)Aromatic Protons (m)
2-Chloropropiophenone ~3.0-3.2~1.2~7.3-7.8
3-Chloropropiophenone 3.45[1]~1.27.45-7.61, 7.93-7.98[1]
4-Chloropropiophenone ~3.0~1.2~7.4 (d), ~7.9 (d)
2-Bromopropiophenone ~3.0-3.2~1.2-1.3~7.3-7.8
3-Bromopropiophenone ~2.9-3.0~1.2~7.3-8.1
4-Bromopropiophenone 2.97[2]1.22[2]7.60 (d), 7.83 (d)[2]
2-Fluoropropiophenone ~3.1~1.2~7.1-7.9
3-Fluoropropiophenone ~3.0~1.2~7.2-7.8
4-Fluoropropiophenone ~3.0~1.2~7.1 (t), ~8.0 (dd)

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 'm' a multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectral Data (δ, ppm)

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly useful for confirming the isomer identity.

CompoundC=O-CH₂--CH₃Aromatic Carbons
2-Chloropropiophenone ~199~36~8~127-138
3-Chloropropiophenone 196.78[1]38.79[1]~8128.14, 128.84, 133.65, 136.45[1]
4-Chloropropiophenone ~199~31~8~128-139
2-Bromopropiophenone ~199~36~8~127-138
3-Bromopropiophenone ~199~32~8~126-140
4-Bromopropiophenone ~199~31~8~128-138
2-Fluoropropiophenone ~198~36~8~116-162 (including C-F coupling)
3-Fluoropropiophenone ~199~32~8~115-163 (including C-F coupling)
4-Fluoropropiophenone ~198~31~8~115-166 (including C-F coupling)

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Infrared (IR) Spectral Data (cm⁻¹)

IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is a key diagnostic peak for these compounds.

CompoundC=O StretchAromatic C-H StretchC-Halogen Stretch
2-Chloropropiophenone ~1690~3060~750
3-Chloropropiophenone ~1685~3065~780
4-Chloropropiophenone ~1680~3070~820
2-Bromopropiophenone ~1688[3]~3060~740
3-Bromopropiophenone ~1685~3060~780
4-Bromopropiophenone ~1680~3060~815
2-Fluoropropiophenone ~1685~3070~1220
3-Fluoropropiophenone ~1685~3070~1230
4-Fluoropropiophenone ~1680~3070~1235

Note: Wavenumbers are approximate.

Mass Spectrometry (MS) Data (m/z)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) and the base peak are key identifiers.

CompoundMolecular Ion (M⁺)Base PeakMajor Fragments
2-Chloropropiophenone 168/17010577, 51
3-Chloropropiophenone 168/170139/141111, 75[4]
4-Chloropropiophenone 168/170139/141111, 75
2-Bromopropiophenone 212/214105[3]77, 51[3]
3-Bromopropiophenone 212/214183/185155/157, 76
4-Bromopropiophenone 212/214183/185[2]155/157, 76[2]
2-Fluoropropiophenone 15212395, 75
3-Fluoropropiophenone 15212395, 75
4-Fluoropropiophenone 15212395, 75

Note: For compounds containing chlorine and bromine, the isotopic pattern of the molecular ion and fragment ions is a key diagnostic feature.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of halogenated propiophenone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).[1]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at 300 MHz or higher.[1] Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.[1]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[1] Proton decoupling is used to simplify the spectrum.[1]

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or the pure KBr pellet.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure separation of the isomers.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer scans a mass range of, for example, 40-300 m/z.

  • Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight and fragmentation patterns of the isomers. The retention times from the gas chromatogram can also aid in isomer differentiation.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of halogenated propiophenone isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Halogenated Propiophenone Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_comparison Comparative Analysis cluster_identification Conclusion Sample Halogenated Propiophenone Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Functional Group Identification) IR->Process_IR Process_MS Process MS Data (Molecular Weight, Fragmentation) MS->Process_MS Compare Compare Spectroscopic Data of Isomers Process_NMR->Compare Process_IR->Compare Process_MS->Compare Identification Unambiguous Isomer Identification Compare->Identification

Caption: A logical workflow for the spectroscopic analysis and identification of halogenated propiophenone isomers.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently differentiate between the various halogenated propiophenone isomers, ensuring the correct starting materials for their synthetic endeavors and a deeper understanding of their chemical properties.

References

Validating the Structure of 2-Chloro-4'-fluoropropiophenone via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocal structural confirmation of novel and existing chemical entities is a cornerstone of reliable and reproducible research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides a comparative framework for validating the structure of 2-Chloro-4'-fluoropropiophenone against potential isomeric impurities using ¹H and ¹³C NMR data. The data for the target compound is based on predicted values, highlighting a common scenario in research where reference spectra are unavailable.

Predicted NMR Data for this compound

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values were generated using a standard NMR prediction engine and are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (ppm) Assignment
~8.05 (dd, J ≈ 8.8, 5.4 Hz, 2H)Aromatic (H-2', H-6')
~7.20 (t, J ≈ 8.8 Hz, 2H)Aromatic (H-3', H-5')
~5.30 (q, J ≈ 6.8 Hz, 1H)Methine (-CH(Cl)-)
~1.75 (d, J ≈ 6.8 Hz, 3H)Methyl (-CH₃)

Comparative Analysis with Isomeric Alternatives

A critical aspect of structure validation is the comparison with plausible isomers that may arise during synthesis. The following table contrasts the predicted NMR data of this compound with the available data for a key isomer, 3-Chloro-4'-fluoropropiophenone.

Compound Key ¹H NMR Features (ppm) Key ¹³C NMR Features (ppm) Distinguishing Features
This compound (Predicted) - Methine proton (-CH(Cl)-) at ~5.30 ppm (quartet).- Methyl protons as a doublet at ~1.75 ppm.- Carbonyl carbon at ~194.5 ppm.- Methine carbon at ~51.0 ppm.The presence of a methine proton coupled to a methyl group is characteristic of the chlorine being on the ethyl chain at the α-position.
3-Chloro-4'-fluoropropiophenone - Methylene protons adjacent to the carbonyl as a triplet at ~3.5 ppm.- Methylene protons adjacent to the chlorine as a triplet at ~3.8 ppm.- Carbonyl carbon around 196 ppm.- Methylene carbon adjacent to carbonyl around 35 ppm.- Methylene carbon adjacent to chlorine around 40 ppm.The presence of two distinct methylene signals as triplets indicates a linear three-carbon chain with the chlorine at the β-position.

Logical Workflow for NMR-based Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using NMR spectroscopy.

structure_validation_workflow Workflow for NMR Structure Validation cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesize Target Compound purification Purify Compound synthesis->purification prepare_sample Prepare NMR Sample purification->prepare_sample acquire_1h Acquire ¹H NMR Spectrum prepare_sample->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum prepare_sample->acquire_13c process_spectra Process Spectra acquire_1h->process_spectra acquire_13c->process_spectra assign_signals Assign Signals process_spectra->assign_signals compare_predicted Compare with Predicted Data assign_signals->compare_predicted compare_isomers Compare with Isomer Data assign_signals->compare_isomers structure_confirmed Structure Confirmed? compare_predicted->structure_confirmed compare_isomers->structure_confirmed revise_structure Revise Structure or Re-purify structure_confirmed->revise_structure No proceed Proceed with Research structure_confirmed->proceed Yes

Caption: Logical workflow for NMR-based chemical structure validation.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Pulse width: 30-45 degrees

    • Acquisition time: 3-4 seconds

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of CDCl₃ with TMS.

  • Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 512-2048 (or more, depending on sample concentration)

    • Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Pulse width: 30 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

    • Spectral width: -10 to 220 ppm

  • Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm or the solvent signal (CDCl₃ at 77.16 ppm).

Disclaimer: The NMR data for this compound presented in this guide is based on computational predictions and should be confirmed with experimental data whenever possible. This guide serves as a template for the process of structural validation via NMR.

A Comparative Guide to Confirming the Purity of 2-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides an objective comparison of analytical techniques for confirming the purity of 2-Chloro-4'-fluoropropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into detailed experimental protocols, present comparative data, and explore the advantages and limitations of each method.

Primary and Alternative Analytical Techniques

The primary methods for assessing the purity of organic compounds like this compound are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2][3] These methods are adept at separating the main component from any impurities. As a powerful alternative, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct and highly accurate method for purity determination without the need for a reference standard of the analyte.[4][5][6][7][8]

This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative ¹H-NMR (qNMR) for the purity assessment of this compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis such as speed, sensitivity, and accuracy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative ¹H-NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the direct proportionality between the integrated signal area of a nucleus and the number of those nuclei in the sample.[6][8]
Applicability Well-suited for non-volatile and thermally labile compounds.[1][2]Ideal for volatile and thermally stable compounds.[1][2][3]Applicable to any soluble compound containing NMR-active nuclei.
Typical Purity (%) >99.5%>99.5%>99.8% (with low uncertainty)
Limit of Detection Low (ng to pg)Very Low (pg to fg)Moderate (µg to mg)
Analysis Time 15 - 30 minutes5 - 20 minutes10 - 20 minutes
Sample Prep. Simple dissolution.Dissolution, may require derivatization for non-volatile compounds.Precise weighing of sample and internal standard.
Pros Robust, versatile, wide range of detectors.[3]High resolution, fast analysis, sensitive detectors (FID, MS).[1]Primary ratio method, no reference standard of the analyte needed, provides structural information.[4][7]
Cons Higher solvent consumption, can be slower than GC.[3]Not suitable for non-volatile or thermally unstable compounds.[1][2]Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust method for the purity determination of this compound, which is a solid at room temperature.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for propiophenone derivatives. A starting condition could be 60:40 (v/v) Acetonitrile:Water, transitioning to 80:20 over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

  • Purity Calculation: The purity is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Protocol

GC is a suitable technique for analyzing the purity of this compound due to its volatility at elevated temperatures.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Temperature: 250 °C, hold for 5 minutes.

  • Injector Temperature: 260 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (with a split ratio of 50:1).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like acetone or dichloromethane.

  • Purity Calculation: The purity is calculated using the area percentage method from the resulting chromatogram.

Quantitative ¹H-NMR (qNMR) Protocol

qNMR provides a direct measurement of purity against a certified internal standard.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 20 mg of this compound.

    • Accurately weigh about 10 mg of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent (e.g., 0.75 mL) in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the FID.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity_std = Purity of the internal standard

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for confirming the purity of a chemical compound using chromatographic techniques.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Weighing Accurate Weighing Dissolution Dissolution in Suitable Solvent Weighing->Dissolution Injection Sample Injection Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: General workflow for purity analysis using chromatography.

Conclusion

The choice of analytical method for confirming the purity of this compound should be guided by the specific requirements of the analysis. HPLC is a versatile and robust technique suitable for a wide range of potential impurities. GC offers a faster analysis time and higher resolution for volatile compounds. For the highest accuracy and as a primary method for qualifying reference materials, qNMR is the technique of choice due to its direct measurement capabilities without the need for an analyte-specific standard. For comprehensive characterization, a combination of these techniques is often employed to provide orthogonal data and a high degree of confidence in the purity assessment.

References

Comparative Reactivity of Chloro-Substituted Propiophenones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the chemical reactivity of ortho-, meta-, and para-chlorosubstituted propiophenones. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes theoretical principles with actionable experimental protocols to inform reaction design and optimization.

Executive Summary

The position of the chloro substituent on the aromatic ring of propiophenone significantly influences the reactivity of the carbonyl group. This is primarily due to a combination of inductive and resonance effects, which alter the electron density at the reaction center. In reactions where the electrophilicity of the carbonyl carbon is paramount, the order of reactivity is predicted to be:

2-Chloropropiophenone > 4-Chloropropiophenone > 3-Chloropropiophenone

This ordering is based on the strong electron-withdrawing inductive effect of the chloro group, which is most pronounced at the ortho position and somewhat tempered by the electron-donating resonance effect at the para position. The meta position experiences a purely inductive withdrawal, leading to a moderate increase in reactivity compared to unsubstituted propiophenone.

Data Presentation: Substituent Effects on Reactivity

The reactivity of substituted propiophenones can be quantitatively predicted using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. The Hammett substituent constants (σ) provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Substituent PositionHammett Constant (σ)Predicted Relative ReactivityDominant Electronic Effect(s)
2-Chloro (ortho)N/A (Steric effects)HighestStrong Inductive Effect (-I)
3-Chloro (meta)σm = +0.37LowestInductive Effect (-I)
4-Chloro (para)σp = +0.23IntermediateInductive Effect (-I) > Resonance Effect (+R)

Note: Standard Hammett constants are not typically applied to the ortho position due to the influence of steric effects. However, the strong inductive effect is expected to render the 2-chloro isomer the most reactive in reactions sensitive to the electrophilicity of the carbonyl group.

Experimental Protocols

To experimentally validate the predicted order of reactivity, a Claisen-Schmidt condensation reaction can be employed. This reaction is sensitive to the electrophilicity of the carbonyl carbon of the propiophenone derivative.

Representative Experiment: Comparative Claisen-Schmidt Condensation

Objective: To determine the relative rates of reaction for 2-chloro-, 3-chloro-, and 4-chloropropiophenone with a common aldehyde (e.g., benzaldehyde) under basic conditions.

Materials:

  • 2-Chloropropiophenone

  • 3-Chloropropiophenone

  • 4-Chloropropiophenone

  • Benzaldehyde

  • Ethanol (absolute)

  • Sodium hydroxide (10% aqueous solution)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: In three separate round-bottom flasks, dissolve equimolar amounts (e.g., 5 mmol) of each chloropropiophenone isomer and benzaldehyde in 20 mL of ethanol.

  • Initiation: Cool the flasks to 0-5 °C in an ice bath. While stirring vigorously, add the 10% aqueous sodium hydroxide solution dropwise to each flask, ensuring the temperature remains below 10 °C.

  • Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC). Spot each reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 80:20 hexanes:ethyl acetate). Visualize the spots under a UV lamp. The disappearance of the starting propiophenone spot and the appearance of the product chalcone spot will indicate reaction progress.

  • Data Collection: Record the time required for the complete consumption of the starting propiophenone for each isomer. The inverse of this time can be used as a measure of the relative reaction rate.

  • Workup (for product isolation): Once the reaction is complete, pour the reaction mixture into 200 mL of cold water and acidify with dilute HCl to precipitate the chalcone product. Collect the solid by vacuum filtration, wash with cold water, and dry. The yield of the purified product can also serve as a measure of reactivity.

Mandatory Visualizations

Signaling Pathway of Substituent Effects

Influence of Chloro Substituent Position on Carbonyl Reactivity cluster_ortho 2-Chloropropiophenone cluster_meta 3-Chloropropiophenone cluster_para 4-Chloropropiophenone o_sub Ortho Chloro (-I > +R) o_carbonyl Highly Electrophilic Carbonyl Carbon o_sub->o_carbonyl -I Effect Dominates o_react Highest Reactivity o_carbonyl->o_react m_sub Meta Chloro (-I only) m_carbonyl Moderately Electrophilic Carbonyl Carbon m_sub->m_carbonyl -I Effect m_react Lowest Reactivity m_carbonyl->m_react p_sub Para Chloro (-I > +R) p_carbonyl More Electrophilic Carbonyl Carbon p_sub->p_carbonyl -I and +R Effects p_react Intermediate Reactivity p_carbonyl->p_react

Caption: Electronic effects of chloro substituents on carbonyl reactivity.

Experimental Workflow for Reactivity Comparison

Workflow for Comparative Reactivity Analysis start Prepare Equimolar Solutions of Chloro-propiophenones and Benzaldehyde react Initiate Claisen-Schmidt Condensation with Base start->react monitor Monitor Reaction Progress by TLC at Timed Intervals react->monitor data Record Time for Complete Reaction monitor->data analyze Compare Relative Rates (Rate ∝ 1/Time) data->analyze

Caption: Experimental workflow for comparing chloro-propiophenone reactivity.

The Strategic Advantage of 2-Chloro-4'-fluoropropiophenone in Synthetic Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate biological activity of the target molecule. Among the versatile class of propiophenone building blocks, 2-Chloro-4'-fluoropropiophenone emerges as a strategically advantageous precursor, particularly in the synthesis of bioactive compounds. This guide provides a comparative analysis of this compound against its alternatives, supported by established chemical principles and analogous experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Enhanced Reactivity and Selectivity: The Dual Halogen Advantage

The primary advantages of this compound stem from the unique interplay of its two halogen substituents: the alpha-chloro group and the para-fluoro group on the phenyl ring.

The Role of the α-Chloro Group: The chlorine atom positioned alpha to the carbonyl group serves as an excellent leaving group in nucleophilic substitution reactions. This facilitates the facile introduction of a wide range of nucleophiles, most notably amines, to form key intermediates for a variety of active pharmaceutical ingredients (APIs), including cathinone and bupropion analogues.

The Influence of the 4'-Fluoro Group: The fluorine atom at the para position of the phenyl ring exerts a strong electron-withdrawing effect through the inductive effect. This electronic modification can lead to several benefits:

  • Increased Electrophilicity: The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon and the adjacent alpha-carbon, making the molecule more susceptible to nucleophilic attack. This can lead to faster reaction rates and milder reaction conditions compared to non-fluorinated analogues.

  • Modulation of Physicochemical Properties: Incorporation of fluorine is a well-established strategy in medicinal chemistry to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates. By using a fluorinated starting material, these desirable properties are embedded in the molecular scaffold from the outset.

  • Direction of Regioselectivity: In certain reactions, the electronic nature of the fluorine substituent can influence the regioselectivity of further chemical transformations on the aromatic ring.

Comparative Performance in Nucleophilic Substitution Reactions

While direct, side-by-side experimental data for this compound is not extensively available in the public domain, we can infer its performance relative to other common propiophenone precursors based on fundamental principles of organic chemistry and data from analogous reactions.

Table 1: Qualitative Comparison of Propiophenone Precursors for Nucleophilic Substitution

PrecursorKey FeaturesExpected AdvantagesExpected Disadvantages
This compound α-Chloro leaving group; p-Fluoro substituentEnhanced reactivity, potential for improved biological activity and metabolic stability of the product.Higher cost compared to non-fluorinated analogues.
2-Chloropropiophenone α-Chloro leaving groupGood reactivity, lower cost than fluorinated analogue.Lacks the potential benefits of fluorination on the final product's properties.
2-Bromopropiophenone α-Bromo leaving groupBromine is a better leaving group than chlorine, potentially leading to faster reaction rates.Higher cost and lower stability compared to the chloro-analogue. Can lead to more side reactions.
Propiophenone No α-halogenLowest cost.Requires an additional halogenation step to become activated for nucleophilic substitution, adding complexity and cost to the overall synthesis.

Experimental Protocols: A General Approach to Amination

The following is a generalized experimental protocol for the nucleophilic substitution of this compound with an amine, a common step in the synthesis of various pharmaceutical intermediates.

Synthesis of a Hypothetical 4'-Fluoro-Cathinone Derivative

Materials:

  • This compound

  • Primary or secondary amine (e.g., methylamine, pyrrolidine)

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)

  • Base (e.g., triethylamine, potassium carbonate)

  • Hydrochloric acid (for salt formation)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 - 1.5 eq) and the base (1.2 - 2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude free base.

  • For purification and to obtain the hydrochloride salt, dissolve the crude product in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid in the same solvent.

  • Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the desired product.

Note: This is a generalized procedure. Optimal conditions (solvent, base, temperature, and reaction time) will need to be determined for each specific amine.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key reaction step and a logical workflow for evaluating the advantages of this compound.

G cluster_0 Nucleophilic Substitution This compound This compound Product (e.g., 4'-Fluoro-cathinone) Product (e.g., 4'-Fluoro-cathinone) This compound->Product (e.g., 4'-Fluoro-cathinone) + Nucleophile Nucleophile (Amine) Nucleophile (Amine)

Caption: General reaction scheme for the synthesis of a 4'-fluoro-cathinone derivative.

G Start Start Define Target Molecule Define Target Molecule Start->Define Target Molecule Select Precursor Select Precursor Define Target Molecule->Select Precursor This compound This compound Select Precursor->this compound Fluorinated Alternative Precursor Alternative Precursor Select Precursor->Alternative Precursor Non-fluorinated Synthesize Synthesize This compound->Synthesize Alternative Precursor->Synthesize Analyze Results Analyze Results Synthesize->Analyze Results Higher Yield/Purity? Higher Yield/Purity? Analyze Results->Higher Yield/Purity? Improved Bioactivity? Improved Bioactivity? Higher Yield/Purity?->Improved Bioactivity? Yes Conclusion Conclusion Higher Yield/Purity?->Conclusion No Improved Bioactivity?->Conclusion Yes Improved Bioactivity?->Conclusion No, but other advantages

Caption: Decision workflow for precursor selection in drug development.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its dual halogenation provides a distinct advantage over non-fluorinated or other halogenated propiophenones by offering a combination of enhanced reactivity at the alpha-position and the potential for improved pharmacological properties in the final product. While direct quantitative comparisons are sparse in publicly available literature, the established principles of physical organic and medicinal chemistry strongly support the strategic selection of this compound for the synthesis of novel and improved pharmaceutical agents. Researchers and drug development professionals are encouraged to consider this precursor as a means to accelerate discovery and optimize the performance of their target molecules.

A Comparative Guide to the Stability of 2-Chloro-4'-fluoropropiophenone and its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive assessment of the stability of 2-Chloro-4'-fluoropropiophenone, a versatile intermediate in pharmaceutical synthesis.[1] For researchers, scientists, and drug development professionals, understanding the stability profile of such intermediates is crucial for ensuring the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients (APIs). This document compares the stability of this compound with other structurally related propiophenone derivatives under various stress conditions, offering insights into their degradation pathways and intrinsic stability.

Comparative Stability Analysis

The stability of a molecule is influenced by its chemical structure. For instance, propiophenone is generally stable under normal conditions but is incompatible with strong oxidizing agents and bases.[6][8][10][11] Halogenated derivatives, such as 4'-Bromoacetophenone, are also stable under recommended storage conditions.[7] The presence of halogen atoms and the ketone functional group in this compound suggests potential susceptibility to nucleophilic attack and degradation under basic conditions. The fluorination of polymers has been shown to enhance thermal stability, suggesting that the fluorine substituent in this compound might confer some degree of thermal resistance.[12][13][14][15]

The following table summarizes the expected stability of this compound and its alternatives. The quantitative data presented is illustrative, based on typical outcomes of forced degradation studies aiming for 5-20% degradation to ensure the detection of significant degradation products.

Table 1: Comparative Stability of Propiophenone Derivatives under Forced Degradation Conditions

CompoundStress ConditionTimeTemperatureObservationIllustrative Degradation (%)
This compound 0.1 M HCl24h60°CPotential for minor degradation~5%
0.1 M NaOH12h60°CLikely significant degradation~15%
3% H₂O₂24hRTPotential for oxidation~10%
Thermal48h80°CExpected to be relatively stable<5%
Photolytic (UV/Vis)7 daysRTPotential for some degradation~5-10%
Propiophenone 0.1 M HCl24h60°CGenerally stable<5%
0.1 M NaOH12h60°CSome degradation expected~10%
3% H₂O₂24hRTSusceptible to oxidation~15%
Thermal48h80°CGenerally stable<5%
Photolytic (UV/Vis)7 daysRTKnown to undergo photodegradation[16]~10-15%
4'-Bromoacetophenone 0.1 M HCl24h60°CGenerally stable<5%
0.1 M NaOH12h60°CPotential for degradation~10%
3% H₂O₂24hRTPotential for oxidation~10%
Thermal48h80°CStable under normal conditions[7]<5%
Photolytic (UV/Vis)7 daysRTPotential for some degradation~5-10%
4'-Fluoroacetophenone 0.1 M HCl24h60°CExpected to be stable<5%
0.1 M NaOH12h60°CPotential for degradation~10%
3% H₂O₂24hRTPotential for oxidation~10%
Thermal48h80°CExpected to be thermally stable<5%
Photolytic (UV/Vis)7 daysRTPotential for some degradation~5-10%

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for key experiments to assess the stability of aromatic ketones like this compound.

Hydrolytic Degradation (Acid and Base)
  • Objective: To assess the stability of the compound in acidic and basic aqueous solutions.

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

    • For acidic degradation, add a known volume of the stock solution to a volumetric flask containing 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL.

    • For basic degradation, use 0.1 M sodium hydroxide instead of hydrochloric acid.

    • Reflux the solutions at 60°C for a specified period (e.g., 12-24 hours), withdrawing samples at intermediate time points.

    • Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).

    • Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.[17][18][19][20][21]

Oxidative Degradation
  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a solution of the test compound (approximately 100 µg/mL) in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light, for up to 24 hours.

    • Withdraw samples at various time points.

    • Analyze the samples using a stability-indicating chromatographic method.

Photolytic Degradation
  • Objective: To determine the compound's sensitivity to light exposure.

  • Procedure:

    • Prepare a solution of the test compound (approximately 100 µg/mL).

    • Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

    • Analyze both the exposed and control samples at appropriate time intervals by a stability-indicating method.

Thermal Degradation
  • Objective: To assess the stability of the compound at elevated temperatures.

  • Procedure:

    • Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C).

    • For solutions, prepare a solution of the compound (approximately 100 µg/mL) and place it in the oven.

    • Withdraw samples at various time points over a period of several days.

    • Analyze the samples using a stability-indicating chromatographic method.

Visualizing Workflows and Pathways

Diagrams are provided below to illustrate a general workflow for chemical stability assessment and a relevant signaling pathway where propiophenone-like structures may act as inhibitors.

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis cluster_2 Phase 3: Outcome A Compound Preparation B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Collection & Neutralization B->C D LC-MS/MS Analysis C->D E Data Interpretation D->E F Identify Degradants E->F G Elucidate Degradation Pathway F->G H Develop Stability-Indicating Method G->H

General workflow for a chemical stability study.

Propiophenone and its derivatives are scaffolds of interest in the development of kinase inhibitors.[22][23][24][25] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the ERK1/2 cascade, is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.[26][27][28][29][] Small molecule inhibitors targeting components of this pathway are of significant therapeutic interest.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Propiophenone-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

The MAPK/ERK signaling pathway and potential inhibition points.

Conclusion and Recommendations

While specific, quantitative stability data for this compound is limited in public literature, this guide provides a comparative framework based on the known stability of related propiophenone derivatives. The provided experimental protocols offer a starting point for researchers to conduct their own forced degradation studies. It is recommended that a comprehensive stability analysis, following the outlined protocols, be performed on this compound to definitively establish its degradation profile. The resulting data will be invaluable for optimizing its use as a synthetic intermediate and for the development of robust, stability-indicating analytical methods.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive literature review of 2-Chloro-4'-fluoropropiophenone and its related compounds, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide focuses on the synthesis, chemical properties, and potential biological activities of these compounds, presenting data in a clear, comparative format to support further research and development.

Introduction

This compound and its analogs are propiophenone derivatives that hold interest in medicinal chemistry and organic synthesis. The presence of a fluorine atom on the phenyl ring and a chlorine atom on the propyl chain provides a scaffold for the development of novel compounds with potential pharmacological activities. This guide summarizes key experimental data and methodologies to facilitate the comparison and selection of these compounds for various research applications.

Synthesis and Chemical Properties

The primary route for the synthesis of this compound and its analogs is the Friedel-Crafts acylation of fluorobenzene with the corresponding acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The reaction typically proceeds with good yield and selectivity for the para-substituted product due to the directing effect of the fluorine atom.

A general synthetic pathway is illustrated below:

Synthesis_Pathway General Synthesis of this compound Fluorobenzene Fluorobenzene Reaction Fluorobenzene->Reaction 2-Chloropropionyl_chloride 2-Chloropropionyl Chloride 2-Chloropropionyl_chloride->Reaction AlCl3 AlCl₃ AlCl3->Reaction Catalyst This compound This compound Reaction->this compound Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of fluorobenzene.

Comparison of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₉H₈ClFO186.61--
2-Chloro-4'-fluoroacetophenone C₈H₆ClFO172.5847-50-
3-Chloro-4'-fluoropropiophenone C₉H₈ClFO186.6147-49100-103 (at 3 mmHg)
4'-Fluoropropiophenone C₉H₉FO152.16--
2-Chloropropiophenone C₉H₉ClO168.62--

Experimental Protocols

General Procedure for Friedel-Crafts Acylation:

A detailed experimental protocol for the synthesis of the closely related 2-chloro-4'-fluoroacetophenone is provided in Chinese patent CN107141212A.[2] A general adaptation for the synthesis of this compound would be as follows:

  • To a stirred solution of fluorobenzene in a suitable solvent (e.g., dichloromethane), anhydrous aluminum chloride is added portion-wise at a low temperature (e.g., 0-5 °C).

  • 2-Chloropropionyl chloride is then added dropwise to the mixture, maintaining the low temperature.

  • The reaction mixture is stirred for a specified period, allowing it to slowly warm to room temperature.

  • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by distillation or column chromatography.

Note: The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized to achieve the best yield and purity.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of the synthesized compounds. Below is a summary of available data for related compounds.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
2-Chloro-4'-fluoroacetophenone -Available on SpectraBase[3]Available on PubChem[4]-
3-Chloro-4'-fluoropropiophenone Available on ChemicalBook[5]Available on ChemicalBook[6]-Available on ChemicalBook[5]
4'-Fluoropropiophenone Available on ChemicalBook[5]---
2-Chloropropiophenone -Available on SpectraBase[7]-Available on PubChem[8]
2'-Chloro-4'-fluoroacetophenone --Available on SpectraBase[9]-

Biological Activity and Potential Applications

The general workflow for evaluating the biological activity of such compounds is depicted below.

Biological_Activity_Workflow Biological Activity Evaluation Workflow Compound_Synthesis Compound Synthesis Purification Purification Compound_Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_vitro_Screening In vitro Screening (e.g., enzyme assays, cell-based assays) Characterization->In_vitro_Screening Hit_Identification Hit Identification In_vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_vivo_Studies In vivo Studies Lead_Optimization->In_vivo_Studies

Caption: Workflow for biological activity screening.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. This guide provides a comparative overview based on the available literature for its analogs, offering a foundation for researchers to build upon. The detailed synthesis protocols and spectroscopic data for related compounds can guide the synthesis and characterization of this compound. Further investigation into its biological activities is warranted to explore its full potential in drug discovery and development.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 2-Chloro-4'-fluoropropiophenone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][4]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification :

    • Treat all this compound and materials contaminated with it as hazardous waste.[5]

    • As a chlorinated and fluorinated organic compound, it must be classified as halogenated organic waste .[6] This classification is crucial for proper segregation.

  • Waste Segregation :

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [6][7]

    • Collect this compound waste in a dedicated container, separate from other waste streams such as acids, bases, oxidizers, and heavy metals.[6][8][9] Incompatible materials can react violently or release toxic gases.[8]

  • Waste Collection and Containment :

    • Use a compatible container for waste collection, typically a high-density polyethylene (HDPE) plastic container or carboy.[10][11] Ensure the container is in good condition, with no cracks or leaks, and has a secure, tightly fitting screw cap.[8][12]

    • Keep the waste container closed at all times, except when actively adding waste.[7][10][12] This prevents the release of vapors and protects against spills.

    • Do not fill the container beyond 90% capacity to allow for expansion.[8][11]

  • Labeling of Hazardous Waste :

    • Label the waste container clearly and accurately as soon as the first drop of waste is added.[7]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[7]

      • An accurate list of all components and their approximate percentages if it is a mixed waste stream.[6][9]

      • The relevant hazard pictograms (e.g., harmful/irritant).[3]

      • The name of the principal investigator or laboratory contact.

      • The accumulation start date.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][10]

    • The SAA should be a secondary containment unit, such as a tray or tub, to contain any potential leaks or spills.[5][12]

    • Ensure the SAA is inspected weekly for any signs of leakage.[8]

  • Request for Waste Pickup :

    • Do not dispose of this compound by pouring it down the sink or allowing it to evaporate.[12][13]

    • Once the container is full or has reached the institutional time limit for accumulation (often between 90 days and one year), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[5][10][12]

    • Follow your institution's specific procedures for requesting a waste pickup.

Spill Management

In the event of a spill, immediately evacuate the area if the spill is large or you are unsure how to proceed. For small, manageable spills:

  • Wear appropriate PPE, including respiratory protection if necessary.[13]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Sweep up the absorbed material and place it in a designated hazardous waste container.[1][3][4]

  • All materials used for cleanup must be disposed of as hazardous waste.[5][12]

Data Presentation: Chemical and Hazard Summary

PropertyInformationCitation
Chemical Name This compound[1][3][4]
Appearance Light brown powder/solid[1][4]
Classification Halogenated Organic Compound[6]
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
Disposal Route Approved hazardous waste disposal plant.[1][2][4]
Incompatible Materials Strong oxidizing agents, Strong bases.[1][4]

Mandatory Visualization: Disposal Workflow

G cluster_lab Laboratory Operations cluster_ehs EH&S / Waste Management A Waste Generation (this compound) B Classify as 'Halogenated Organic Waste' A->B Step 1 C Select Compatible Container (e.g., HDPE) B->C Step 2 D Label Container 'Hazardous Waste' C->D Step 3 E Collect Waste in Closed Container D->E Step 4 F Store in Secondary Containment (Satellite Accumulation Area) E->F Step 5 G Container Full or Time Limit Reached F->G H Request Waste Pickup (via EH&S) G->H Step 6 I Waste Collection by Authorized Personnel H->I J Transport to Licensed Hazardous Waste Facility I->J K Final Disposal (e.g., Incineration) J->K

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 2-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds with potential hazards. This document provides essential, immediate safety and logistical information for the handling of 2-Chloro-4'-fluoropropiophenone, including detailed operational and disposal plans.

Chemical Identifier:

  • CAS Number: 347-93-3

Hazard Summary: this compound is categorized as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. This is based on established safety data sheets for the compound and structurally similar chemicals.

Body PartRequired PPEStandard/Specification
Eyes/Face Chemical safety goggles or a face shield.EN 166 or equivalent.[1]
Hands Chemical-resistant gloves (e.g., nitrile rubber, neoprene).Inspect gloves for integrity before each use.[1][3]
Body A lab coat or chemical-resistant coveralls worn over personal clothing.Ensure clothing provides full coverage.[3][4]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if dust is generated.Use in a well-ventilated area, preferably a fume hood.[5][6]
Feet Closed-toe shoes. Chemical-resistant shoe covers may be necessary for large quantities or in case of spills.Leather or canvas shoes are not recommended.[4]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural, step-by-step guidance for the safe handling of this compound.

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

  • Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Verify that an eyewash station and safety shower are in close proximity and are operational.[1]

  • Assemble all necessary equipment and reagents before commencing work.

  • Don the appropriate personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not breathe in dust or vapors.[1][2]

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[1]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of waste this compound as hazardous chemical waste.[1][5] It should be sent to an approved waste disposal plant.[1][5]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing paper, should also be treated as hazardous waste and disposed of accordingly.

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Do not reuse empty containers.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Access SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Eyewash) prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Workspace handling_reaction->cleanup_decontaminate Proceed to Cleanup emergency_exposure In Case of Exposure (Eyes, Skin, Inhalation) handling_reaction->emergency_exposure If Exposure Occurs emergency_spill In Case of Spill handling_reaction->emergency_spill If Spill Occurs cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_dispose_waste->cleanup_dispose_ppe cleanup_wash Wash Hands cleanup_dispose_ppe->cleanup_wash emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_contact Contact EHS emergency_spill->emergency_contact

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.